3-Hydroxyisobutyrate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C4H7O3- |
|---|---|
Peso molecular |
103.1 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
Clave InChI |
DBXBTMSZEOQQDU-UHFFFAOYSA-M |
SMILES |
CC(CO)C(=O)[O-] |
SMILES canónico |
CC(CO)C(=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
The Synthesis of 3-Hydroxyisobutyrate from Valine Catabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid (BCAA) valine is a critical metabolic pathway with implications for cellular energy homeostasis, insulin sensitivity, and lipid metabolism. A key intermediate in this pathway, 3-hydroxyisobutyrate (3-HIB), has emerged as a significant signaling molecule, or "myokine," that modulates fatty acid uptake and transport in various tissues. Dysregulation of valine metabolism and subsequent alterations in 3-HIB levels have been linked to metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the synthesis of 3-HIB from valine, details the regulatory mechanisms governing this pathway, presents quantitative data on metabolite concentrations, and offers detailed experimental protocols for the analysis of key components. Furthermore, this guide includes visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this important metabolic process.
The Core Pathway: From Valine to this compound
The conversion of valine to this compound is a multi-step enzymatic process that primarily occurs within the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism.[1] The initial steps are shared among all three BCAAs (leucine, isoleucine, and valine).
The pathway begins with the reversible transamination of valine to its corresponding α-keto acid, α-ketoisovalerate (KIV). This reaction is catalyzed by branched-chain aminotransferase (BCAT) , which exists in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[2][3] The subsequent and irreversible step is the oxidative decarboxylation of KIV to isobutyryl-CoA, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[4][5][6] This multi-enzyme complex is a critical regulatory point in BCAA catabolism.
Isobutyryl-CoA then undergoes a series of reactions unique to the valine degradation pathway. It is first oxidized to methacrylyl-CoA by isobutyryl-CoA dehydrogenase . Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase (short-chain enoyl-CoA hydratase, ECHS1) to form 3-hydroxyisobutyryl-CoA.[7][8] The final step in the synthesis of 3-HIB is the hydrolysis of the CoA ester from 3-hydroxyisobutyryl-CoA, a reaction catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) .[7][9][10] The resulting free this compound can then be transported out of the mitochondria and the cell to exert its effects on other tissues.[7][11]
Regulation of the Pathway
The synthesis of 3-HIB is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle.[12][13] BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, thereby reducing the catabolism of BCAAs.[12] Conversely, BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex.[6] The activity of BCKDK itself can be influenced by the concentration of branched-chain α-keto acids; high levels of KIV, for example, can inhibit BCKDK, leading to increased BCKDH activity.
Quantitative Data
The concentration of this compound in biological fluids can vary depending on the physiological and pathological state. The following table summarizes representative quantitative data from the literature.
| Biological Matrix | Condition | This compound Concentration (µM) | Reference |
| Human Plasma | Normal, overnight fasted | 21 ± 2 | [14] |
| Human Plasma | Diabetic, overnight fasted | 38 ± 5 | [14] |
| Human Plasma | Normal, 72-hour fast | 97 ± 4 | [14] |
| Rat Plasma | Normal | 28 | [15] |
| Rat Plasma | 48-hour starved | 42 | [15] |
| Rat Plasma | Mildly diabetic | 112 | [15] |
| Rat Plasma | Severely diabetic | 155 | [15] |
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of organic acids in biological fluids.[14][16]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add a known amount of an internal standard (e.g., this compound-d5).[17]
-
Acidify the sample with 20 µL of 6 M HCl.
-
Extract the organic acids with 1 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen gas.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound (e.g., m/z 145, 117) and the internal standard.
4. Data Analysis:
-
Quantify the concentration of 3-HIB by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HIB.
Enzymatic Assay for S-3-Hydroxyisobutyrate
This protocol is based on the spectrophotometric measurement of NADH production by this compound dehydrogenase.[15]
1. Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 9.0.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
This compound Dehydrogenase: Purified from a suitable source (e.g., rabbit liver) or commercially available.
-
Sample: Deproteinized plasma or tissue extract.
2. Procedure:
-
In a 1 mL cuvette, combine:
-
800 µL of assay buffer.
-
100 µL of NAD+ solution.
-
100 µL of the deproteinized sample.
-
-
Mix and measure the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a small amount of this compound dehydrogenase.
-
Monitor the increase in absorbance at 340 nm until the reaction reaches completion (endpoint assay).
3. Calculation:
-
Calculate the concentration of S-3-hydroxyisobutyrate using the molar absorptivity of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Concentration (M) = (ΔAbsorbance) / (6220 * path length in cm)
Cellular and Physiological Roles of this compound
Recent research has highlighted 3-HIB as a signaling molecule with significant physiological roles. It is secreted by muscle cells during exercise and can act as a paracrine signal to stimulate fatty acid uptake by endothelial cells, thereby increasing fatty acid transport into tissues.[18] This has implications for both physiological adaptation to exercise and the pathophysiology of insulin resistance, where elevated levels of 3-HIB are observed.[11][19] Furthermore, 3-HIB has been shown to promote cell proliferation and regulate lipid metabolism in various cell types.[9][10]
Conclusion
The synthesis of this compound from valine catabolism is a well-defined metabolic pathway with significant regulatory control points. The product of this pathway, 3-HIB, is not merely a metabolic intermediate but a bioactive molecule with important roles in intercellular communication and the regulation of lipid metabolism. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this pathway and its components. A thorough understanding of the synthesis and function of 3-HIB is crucial for researchers in the fields of metabolism, endocrinology, and drug development, as it may represent a novel therapeutic target for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 10. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference of this compound with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usercontent.one [usercontent.one]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Hydroxyisobutyrate in Mammalian Metabolism: A Technical Guide
Abstract
3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged from a mere metabolic byproduct to a significant signaling molecule with profound implications for mammalian physiology and disease. This technical guide provides a comprehensive overview of the biological functions of 3-HIB, with a particular focus on its roles in metabolism, intercellular signaling, and the pathogenesis of metabolic disorders such as insulin resistance and type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on quantitative data, detailed experimental protocols, and the intricate signaling pathways involving 3-HIB.
Introduction
The intricate network of metabolic regulation in mammals involves a vast array of molecules, from hormones to small-molecule metabolites. Among these, intermediates of amino acid catabolism are increasingly recognized for their roles beyond simple energy production. This compound (3-HIB) is a prime example of such a molecule.[1][2] Generated during the breakdown of valine, 3-HIB has been identified as a key player in intercellular communication, particularly in the context of fatty acid metabolism and insulin sensitivity.[1][2] Elevated circulating levels of 3-HIB are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes, making it a metabolite of significant clinical interest.[1][3] This guide will delve into the multifaceted functions of 3-HIB, providing a detailed resource for the scientific community.
The Metabolic Origin of this compound: The Valine Catabolism Pathway
3-HIB is an intermediary metabolite in the catabolic pathway of the essential amino acid valine. This process primarily occurs in the mitochondria of various tissues, with skeletal muscle being a major site.[1] The pathway involves a series of enzymatic reactions that convert valine into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
The key step for the generation of free 3-HIB is the hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). This reaction allows 3-HIB to be released from the mitochondrial matrix and subsequently secreted from the cell to act as a signaling molecule.[1]
Quantitative Data on this compound
The concentration of 3-HIB in circulation and its effects on cellular processes are crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative data from various studies.
Table 1: Plasma Concentrations of this compound in Humans
| Condition | Concentration (µmol/L) | Notes | Reference(s) |
| Healthy (overnight fasted) | 21 ± 2 | [4] | |
| Healthy (postabsorptive) | 35 ± 2 | [3] | |
| Healthy (72-hour fast) | 97 ± 4 | [4] | |
| Type 1 Diabetes (fasted) | 20 - 100 | [1] | |
| Type 2 Diabetes | 38 ± 5 | Higher than in healthy individuals. | [4] |
| Hyperglycemia | Elevated | Stepwise increase with the degree of hyperglycemia. | [1] |
| Post-bariatric surgery | Marked decrease | Following weight loss. | [1] |
Table 2: In Vitro Effects of this compound
| Cell Type | 3-HIB Concentration | Effect | Quantitative Change | Reference(s) |
| White Adipocytes | 25 - 100 µmol/L | Increased fatty acid uptake | Data presented as relative fluorescence units. | [1] |
| Brown Adipocytes | 25 - 100 µmol/L | Increased fatty acid uptake | Data presented as relative fluorescence units. | [1] |
| White Adipocytes | 25 - 100 µmol/L | Decreased mitochondrial oxygen consumption | [1][2] | |
| Brown Adipocytes | 25 - 100 µmol/L | Increased mitochondrial oxygen consumption | [1][2] | |
| White Adipocytes | 25 - 100 µmol/L | Decreased insulin-stimulated glucose uptake (short-term) | [1] | |
| White Adipocytes | 25 - 100 µmol/L | Increased insulin-stimulated glucose uptake (long-term) | [1] | |
| C2C12 Myotubes | 25 - 100 µmol/L (physiological) | Increased peak oxygen consumption | ||
| C2C12 Myotubes | 5 mmol/L (supraphysiological) | Suppressed basal and peak mitochondrial and glycolytic metabolism | ||
| C2C12 Myotubes | 25 µmol/L - 5 mmol/L | Reduced pAkt expression during insulin stimulation | ||
| HUVEC & Human Cardiac Endothelial Cells | Not specified | Increased fatty acid uptake | ||
| Human Adipose Tissue-derived Endothelial Cells | Not specified | No effect on fatty acid uptake |
Signaling Functions of this compound
3-HIB acts as a signaling molecule, or "myokine" when secreted from muscle and "adipokine" when from adipose tissue, to regulate metabolism in a paracrine, autocrine, and potentially endocrine manner.
Regulation of Fatty Acid Transport
A primary function of 3-HIB is the stimulation of trans-endothelial fatty acid transport.[1] Secreted from muscle cells, particularly under the influence of the transcriptional coactivator PGC-1α, 3-HIB acts on adjacent endothelial cells to increase the uptake of fatty acids from the circulation. This, in turn, makes more fatty acids available to the muscle tissue for oxidation or storage. This mechanism provides a direct link between BCAA catabolism and fatty acid metabolism.
Modulation of Adipocyte Metabolism
In adipose tissue, 3-HIB exhibits depot-specific effects. In white adipose tissue (WAT), it promotes fatty acid uptake and lipid accumulation, while decreasing mitochondrial respiration.[1][2] Conversely, in brown adipose tissue (BAT), 3-HIB also increases fatty acid uptake but enhances mitochondrial respiration, suggesting a role in promoting thermogenesis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-HIB.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of 3-HIB in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., deuterated 3-HIB). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation of 3-HIB from other isomers. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry: i. Ionization Mode: Negative electrospray ionization (ESI-). ii. Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated parent ion of 3-HIB to a specific product ion (e.g., m/z 103 -> 57). A similar transition should be monitored for the internal standard. iii. Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.
3. Quantification: a. Generate a standard curve by analyzing samples with known concentrations of 3-HIB. b. Calculate the concentration of 3-HIB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vitro Fatty Acid Uptake Assay
This protocol describes a method to measure the effect of 3-HIB on fatty acid uptake in cultured cells (e.g., endothelial cells, adipocytes).
1. Cell Culture and Treatment: a. Seed cells in a 96-well plate and culture to the desired confluency or differentiation state. b. Wash the cells with serum-free medium. c. Treat the cells with various concentrations of 3-HIB (e.g., 0-100 µmol/L) in serum-free medium for a specified time (e.g., 1-3 hours). Include a vehicle control.
2. Fatty Acid Uptake Measurement: a. Prepare a working solution of a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium. b. Remove the 3-HIB containing medium and add the fluorescent fatty acid solution to each well. c. Incubate for a short period (e.g., 5-15 minutes) at 37°C. d. Remove the fatty acid solution and wash the cells with a wash buffer (e.g., PBS containing 0.2% BSA) to remove extracellular fluorescence. e. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission ~485/515 nm for BODIPY).
3. Data Normalization: a. In a parallel set of wells, perform a cell viability/number assay (e.g., using Hoechst stain or a commercial viability assay) to normalize the fluorescence readings to the number of cells per well. b. Express the results as relative fluorescence units (RFU) per unit of cell number.
In Vivo Administration of this compound in Mice
This protocol outlines a general procedure for the chronic administration of 3-HIB to mice to study its metabolic effects.
1. Animal Model and Housing: a. Select an appropriate mouse strain (e.g., C57BL/6J for general metabolic studies, or a model of obesity/diabetes like db/db mice). b. House the mice under standard conditions with a 12-hour light/dark cycle and access to a standard chow or a specific diet (e.g., high-fat diet).
2. 3-HIB Administration: a. Prepare a sterile solution of 3-HIB in saline. The dose will depend on the specific research question (e.g., a dose to achieve physiologically relevant or supraphysiological plasma concentrations). b. Administer 3-HIB via a chosen route, such as: i. Intraperitoneal (IP) injection: For acute or intermittent dosing. ii. Osmotic minipumps: For continuous chronic infusion. iii. Drinking water: For non-invasive, long-term administration. c. A control group receiving the vehicle (e.g., saline) should be included.
3. Metabolic Phenotyping: a. Monitor body weight and food intake regularly. b. Perform metabolic tests at baseline and at various time points during the treatment period: i. Glucose Tolerance Test (GTT): To assess glucose disposal. ii. Insulin Tolerance Test (ITT): To assess insulin sensitivity. iii. Body Composition Analysis (e.g., by NMR or DEXA): To measure fat and lean mass. c. At the end of the study, collect blood for analysis of plasma 3-HIB, glucose, insulin, and lipids. Collect tissues (e.g., muscle, liver, adipose tissue) for gene expression, protein analysis, and histology.
Conclusion and Future Directions
This compound has transitioned from a simple metabolite to a recognized signaling molecule with significant implications for metabolic health and disease. Its role in regulating fatty acid transport and its association with insulin resistance highlight the intricate cross-talk between amino acid and lipid metabolism. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise molecular mechanisms of 3-HIB action.
Future research should focus on identifying the specific receptors and downstream signaling pathways that mediate the effects of 3-HIB in various tissues. Elucidating these mechanisms will be crucial for understanding its role in the pathophysiology of metabolic diseases and for exploring its potential as a therapeutic target or biomarker. The continued investigation of 3-HIB promises to unveil new insights into the complex web of metabolic regulation in mammals.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 3-Hydroxyisobutyrate: A Key Metabolic Intermediate Linking Branched-Chain Amino Acid Metabolism to Insulin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 3-hydroxyisobutyrate (3-HIB) as a metabolic intermediate and signaling molecule has unveiled a novel mechanistic link between branched-chain amino acid (BCAA) catabolism and the pathogenesis of insulin resistance. This technical guide provides a comprehensive overview of the seminal findings, experimental methodologies, and key signaling pathways associated with 3-HIB. Initially identified as a product of valine catabolism, 3-HIB is now recognized as a paracrine factor secreted by muscle cells that stimulates trans-endothelial fatty acid transport. This action leads to increased lipid accumulation in skeletal muscle, a key contributor to the development of insulin resistance. This guide will detail the discovery, the underlying molecular mechanisms, and the experimental approaches used to elucidate the function of 3-HIB, offering a valuable resource for researchers in metabolism, diabetes, and drug development.
Introduction
For decades, elevated levels of branched-chain amino acids (BCAAs), particularly valine, leucine, and isoleucine, have been epidemiologically linked to insulin resistance and an increased risk of developing type 2 diabetes. However, the precise molecular mechanisms underpinning this association remained elusive. A pivotal breakthrough came with the identification of this compound (3-HIB), a catabolic intermediate of valine, as a bioactive signaling molecule.
Seminal work published in 2016 from researchers at the Perelman School of Medicine, University of Pennsylvania, and Beth Israel Deaconess Medical Center, Harvard Medical School, demonstrated that 3-HIB is not merely a metabolic byproduct but an active participant in regulating lipid homeostasis.[1] This discovery was born from investigations into the function of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a known master regulator of mitochondrial biogenesis and fatty acid oxidation in skeletal muscle.[2] It was observed that PGC-1α expression in muscle cells induced the secretion of a factor that promoted fatty acid uptake in endothelial cells. Through a series of meticulous experiments, this secreted factor was identified as 3-HIB.[1]
This guide will provide a detailed exploration of the discovery of 3-HIB as a metabolic intermediate, the signaling pathways it modulates, and the experimental protocols that have been instrumental in its characterization.
Quantitative Data on this compound
The following tables summarize key quantitative data related to 3-HIB concentrations in various physiological and pathological states, as well as its functional effects on fatty acid uptake.
| Table 1: Plasma Concentrations of this compound (3-HIB) | |
| Condition | 3-HIB Concentration (µM) |
| Overnight-fasted normal individuals | 21 ± 2 |
| Diabetic subjects | 38 ± 5 |
| 72-hour fasted normal individuals | 97 ± 4 |
| Individuals with type 1 diabetes (fasting) | 20 - 100 |
Data compiled from multiple sources.[3][4]
| Table 2: Effect of 3-HIB on Fatty Acid Uptake in Endothelial Cells | |
| Cell Type | Effect of 3-HIB Treatment |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased fatty acid uptake |
| Human Cardiac Endothelial Cells | Increased fatty acid uptake |
| Human Adipose Tissue-derived Endothelial Cells | No significant effect on fatty acid uptake |
Data highlights the tissue-specific action of 3-HIB.[5]
Signaling Pathways Involving this compound
The discovery of 3-HIB has illuminated a novel signaling cascade that links muscle BCAA metabolism to systemic insulin sensitivity.
PGC-1α-Mediated Production of 3-HIB in Skeletal Muscle
The synthesis of 3-HIB is initiated by the transcriptional coactivator PGC-1α in skeletal muscle. PGC-1α upregulates the expression of genes involved in the catabolism of valine.[2] This metabolic pathway leads to the production of 3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release 3-HIB.[6] The free 3-HIB is then secreted from the muscle cells into the surrounding environment.
Paracrine Action of 3-HIB on Endothelial Cells
Once secreted, 3-HIB acts as a paracrine signaling molecule on adjacent endothelial cells. This signaling cascade stimulates the transport of fatty acids across the endothelial barrier. The mechanism is thought to involve the fatty acid transport proteins FATP3 and FATP4, which are expressed in endothelial cells.[7] The increased trans-endothelial transport of fatty acids leads to their elevated accumulation in skeletal muscle, which in turn contributes to the development of insulin resistance.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of 3-HIB.
Measurement of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the precise quantification of 3-HIB in biological samples.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetone.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 3-HIB-TMS and the internal standard.
Conditioned Medium Fatty Acid Uptake Assay
This assay was crucial for identifying the secreted factor from muscle cells that promotes fatty acid uptake in endothelial cells.
1. Preparation of Conditioned Medium:
-
Culture C2C12 myoblasts and differentiate into myotubes.
-
Transduce myotubes with adenoviruses expressing either GFP (control) or PGC-1α.
-
After 48 hours, replace the medium with serum-free DMEM and incubate for 24 hours to collect the conditioned medium.
-
Collect the conditioned medium and centrifuge to remove cell debris.
2. Fatty Acid Uptake Assay:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to confluence.
-
Wash the HUVECs with serum-free medium.
-
Incubate the HUVECs with the conditioned medium (from GFP or PGC-1α expressing myotubes) for 4 hours.
-
Prepare a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) complexed to fatty acid-free Bovine Serum Albumin (BSA).
-
Remove the conditioned medium and add the fatty acid uptake solution to the HUVECs.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
Conclusion
The identification of this compound as a metabolic intermediate that functions as a signaling molecule represents a significant advancement in our understanding of the pathophysiology of insulin resistance. This discovery has not only provided a mechanistic explanation for the long-observed association between elevated BCAAs and metabolic disease but has also opened up new avenues for therapeutic intervention. The experimental protocols and signaling pathways detailed in this guide provide a foundational resource for researchers aiming to further investigate the role of 3-HIB and related metabolic pathways in health and disease. Future studies will likely focus on identifying the specific receptors and downstream signaling components that mediate the effects of 3-HIB, as well as exploring the therapeutic potential of targeting the 3-HIB pathway for the treatment of insulin resistance and type 2 diabetes.
References
- 1. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGC-1α-Mediated Branched-Chain Amino Acid Metabolism in the Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. louis.uah.edu [louis.uah.edu]
- 6. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
Physiological Concentrations of 3-Hydroxyisobutyrate in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxyisobutyrate (3-HIB), a valine catabolite implicated in metabolic regulation. It details its physiological concentrations in human plasma across various health statuses, provides in-depth experimental protocols for its quantification, and visualizes its metabolic and signaling pathways.
Quantitative Data on Plasma this compound Concentrations
The circulating levels of this compound in human plasma can vary based on health status, including conditions like diabetes and obesity. The following table summarizes quantitative data from various studies.
| Subject Group | Condition | Plasma 3-HIB Concentration (µmol/L) | Notes | Reference(s) |
| Normal Individuals | Overnight Fasted | 21 ± 2 | [1] | |
| Normal Individuals | Postabsorptive | 33% of 3-hydroxybutyrate concentration | [1] | |
| Individuals with Type 1 Diabetes | Fasting | 20 - 100 | Higher concentrations observed after fasting. | [2] |
| Diabetic Subjects | Overnight Fasted | 38 ± 5 | [1] | |
| Diabetic Subjects | Postabsorptive | 17% of 3-hydroxybutyrate concentration | [1] | |
| Subjects after 72-hour Fast | Fasting | 97 ± 4 | [1] | |
| Population with Normoglycemia | Baseline z-score | Part of a large cohort study (n=4,537). | [2] | |
| Population with Hyperglycemia | Glucose >7 and <11.1 mmol/L | z-score of 0.45 (higher than normoglycemia) | Part of a large cohort study (n=204). | [2] |
| Population with Type 2 Diabetes | Established | z-score of 0.87 (higher than normoglycemia) | Part of a large cohort study (n=201). | [2] |
Metabolic Origin of this compound
This compound is a metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. The pathway involves several enzymatic steps, with the final step in the formation of free 3-HIB being catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). This enzyme is crucial as it allows 3-HIB to be released from the mitochondria and enter circulation.
Signaling Pathways Involving this compound
Emerging research indicates that 3-HIB is not merely a metabolic intermediate but also functions as a signaling molecule, particularly in the context of insulin resistance and fatty acid metabolism.
Paracrine Signaling in Endothelial Cells and Fatty Acid Uptake
3-HIB secreted from muscle cells can act as a paracrine factor on adjacent endothelial cells, stimulating the uptake of fatty acids. This process is thought to involve fatty acid transporters such as FATP3 and FATP4.[3][4]
Putative Role in Insulin Signaling
Elevated levels of 3-HIB have been associated with insulin resistance. While the precise molecular mechanisms are still under investigation, it is hypothesized that increased intracellular lipid accumulation, promoted by 3-HIB-mediated fatty acid uptake, can interfere with the insulin signaling cascade, potentially through the PI3K/Akt pathway, leading to impaired GLUT4 translocation to the plasma membrane.
Experimental Protocols for this compound Quantification
Accurate measurement of 3-HIB in plasma is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Experimental Workflow for Plasma 3-HIB Analysis
The general workflow for analyzing 3-HIB in plasma involves sample preparation, including protein precipitation and derivatization (for GC-MS), followed by instrumental analysis.
Detailed Methodology for GC-MS Analysis
This protocol is a composite based on common practices for organic acid analysis in plasma.[5]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at 60°C for 30 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and carboxyl groups. Incubate at 60°C for 60 minutes.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for 3-HIB and the internal standard.
Detailed Methodology for LC-MS/MS Analysis
This protocol is a composite based on established methods for short-chain fatty acid analysis.[6]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column or a HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB (e.g., precursor ion m/z 103 to a specific product ion) and the internal standard for quantification.
Conclusion
This compound is a key metabolite in valine catabolism with emerging roles as a signaling molecule in metabolic health and disease. Its plasma concentrations are elevated in states of insulin resistance, such as obesity and type 2 diabetes. The detailed protocols provided in this guide for GC-MS and LC-MS/MS analysis will enable researchers to accurately quantify 3-HIB in human plasma, facilitating further investigation into its physiological and pathophysiological significance. The visualized signaling pathways offer a framework for understanding the molecular mechanisms by which 3-HIB may influence cellular processes, paving the way for potential therapeutic interventions in metabolic disorders.
References
- 1. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Fatty Acid Metabolism in Endothelial Cell [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
3-Hydroxyisobutyrate: A Key Regulator of Mitochondrial Function in Metabolic Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a critical signaling molecule in the regulation of mitochondrial function and overall metabolic homeostasis.[1][2][3] Accumulating evidence demonstrates that 3-HIB exerts pleiotropic effects on mitochondrial bioenergetics, reactive oxygen species (ROS) production, and substrate utilization in a cell- and tissue-specific manner. Its dysregulation is strongly associated with insulin resistance, type 2 diabetes, and fatty liver disease, making it a compelling target for therapeutic intervention.[1][3][4][5][6] This technical guide provides a comprehensive overview of the role of 3-HIB in mitochondrial function, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Introduction: this compound in Metabolism
This compound is produced from the breakdown of valine within the mitochondria.[7] The final step of its synthesis is catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which converts 3-hydroxyisobutyryl-CoA to free 3-HIB.[7][8] Unlike many other metabolic intermediates, 3-HIB can be transported out of the mitochondria and the cell, allowing it to act as a paracrine and endocrine signaling molecule.[1][9][10] Elevated circulating levels of 3-HIB are observed in individuals with insulin resistance and type 2 diabetes.[1][2][3][6] Mechanistically, 3-HIB has been shown to stimulate the transport of fatty acids across the endothelium, leading to increased lipid accumulation in skeletal muscle and contributing to insulin resistance.[9][10]
Regulation of Mitochondrial Bioenergetics by 3-HIB
3-HIB has a profound and context-dependent impact on mitochondrial respiration. Its effects vary significantly between different cell types, particularly white adipose tissue (WAT) and brown adipose tissue (BAT), as well as in response to different concentrations.
Quantitative Effects on Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration by measuring the oxygen consumption rate (OCR). The assay involves the sequential injection of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production, inducing maximal respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).[11][12]
Table 1: Quantitative Effects of 3-HIB on Mitochondrial Respiration (OCR)
| Cell Type | Treatment | Basal Respiration | Maximal Respiration | ATP Production | Reference |
| White Adipocytes (WAT) | 100 µM - 10 mM 3-HIB (acute) | Decreased | Decreased | Decreased | [1][2] |
| Brown Adipocytes (BAT) | 100 µM - 10 mM 3-HIB (acute) | Increased | Increased | Increased | [1][2] |
| C2C12 Myotubes | 25-100 µM 3-HIB (chronic) | No significant change | Significantly increased peak OCR | - | [13] |
| C2C12 Myotubes | 5 mM 3-HIB (supraphysiological) | Suppressed | Suppressed | - | [13] |
| Huh7 Hepatocytes | HIBCH Knockdown (reduced 3-HIB) | Increased | - | - | [4][5] |
Note: The specific fold changes and statistical significance are detailed in the cited literature.
Modulation of Mitochondrial ROS Production by 3-HIB
Mitochondrial reactive oxygen species (ROS), primarily superoxide, are byproducts of oxidative phosphorylation.[14][15][16] While essential for cellular signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. 3-HIB has been shown to differentially regulate mitochondrial ROS production in a manner that mirrors its effects on respiration.
Quantitative Effects on Mitochondrial ROS
MitoSOX Red is a fluorescent probe commonly used to specifically detect mitochondrial superoxide.[17][18][19][20][21] Upon oxidation by superoxide, it fluoresces, and the intensity of the fluorescence can be quantified to determine the level of mitochondrial ROS.
Table 2: Quantitative Effects of 3-HIB on Mitochondrial ROS Production
| Cell Type | Treatment | Mitochondrial ROS Level | Reference |
| White Adipocytes (WAT) | 25 µM - 10 mM 3-HIB (acute) | Decreased | [1][2] |
| Brown Adipocytes (BAT) | 25 µM - 10 mM 3-HIB (acute) | Increased | [1][2] |
| Huh7 Hepatocytes | HIBCH Knockdown (reduced 3-HIB) | Decreased | [4][5] |
| Huh7 Hepatocytes | 3-HIB Supplementation | Increased | [4][5] |
Note: The specific fold changes and statistical significance are detailed in the cited literature.
Signaling Pathways Regulated by 3-HIB
The metabolic effects of 3-HIB are mediated through intricate signaling pathways that impact gene expression and protein activity, ultimately altering mitochondrial function.
The HIBCH-PDK4 Axis in Hepatocytes
In hepatocytes, a key regulatory feedback loop has been identified involving HIBCH and Pyruvate Dehydrogenase Kinase 4 (PDK4).[4][5] PDK4 is a mitochondrial enzyme that inhibits the Pyruvate Dehydrogenase Complex (PDC), thereby limiting the entry of pyruvate into the TCA cycle and promoting a shift towards fatty acid oxidation.[22] HIBCH knockdown, leading to reduced intracellular 3-HIB, upregulates PDK4 expression.[4][5] This upregulation is associated with increased cellular respiration and decreased ROS production. Conversely, overexpression of HIBCH increases 3-HIB release and fatty acid uptake.[4][5]
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. bevital.no [bevital.no]
- 11. agilent.com [agilent.com]
- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Complex Interplay between Mitochondria, ROS and Entire Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. digital.csic.es [digital.csic.es]
- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Control of 3-Hydroxyisobutyrate Production
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisobutyrate (3-HIB) is a crucial catabolic intermediate of the branched-chain amino acid (BCAA) valine.[1][2][3] In recent years, 3-HIB has emerged from being a simple metabolite to a significant bioactive molecule. Elevated circulating levels of 3-HIB are strongly associated with insulin resistance, type 2 diabetes, and obesity.[1][2][3][4][5] It acts as a paracrine and endocrine signal, notably stimulating the transport of fatty acids into muscle and adipose tissue, thereby linking BCAA metabolism directly to lipid homeostasis and metabolic dysregulation.[6][7] Understanding the enzymatic control points of 3-HIB synthesis and degradation is therefore critical for developing therapeutic strategies targeting metabolic diseases.
This technical guide provides a comprehensive overview of the core enzymatic machinery governing 3-HIB production, detailed experimental protocols for its quantification, and a summary of key quantitative data.
The Valine Catabolic Pathway: The Source of 3-HIB
This compound is exclusively formed from the mitochondrial catabolism of L-valine. The pathway involves a series of enzymatic reactions that convert valine into intermediates that can enter the tricarboxylic acid (TCA) cycle. The production of free, exportable 3-HIB represents a key regulatory node in this pathway.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-isobutyrate - BEVITAL AS [bevital.no]
3-Hydroxyisobutyrate Transport Mechanisms Across Cell Membranes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisobutyrate (3-HIB) is a catabolic intermediate of the branched-chain amino acid valine.[1][2] In recent years, 3-HIB has emerged as a significant biomarker and signaling molecule, particularly in the context of metabolic diseases. Elevated circulating levels of 3-HIB are strongly associated with insulin resistance and an increased risk of type 2 diabetes.[1][2] Mechanistically, 3-HIB has been shown to stimulate the uptake of fatty acids in muscle and adipose tissue, contributing to lipid accumulation and insulin resistance.[1]
Understanding the mechanisms by which 3-HIB traverses cellular membranes is crucial for elucidating its physiological and pathophysiological roles and for identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the current knowledge on 3-HIB transport, including putative transporters, kinetic parameters of related molecules, detailed experimental protocols, and associated signaling pathways.
Putative Transporters of this compound
As a monocarboxylic acid, 3-HIB is likely transported across cell membranes by members of the Solute Carrier 16A (SLC16A) family, also known as monocarboxylate transporters (MCTs).[3][4] This family comprises 14 members, with MCT1-4 being the most well-characterized proton-coupled transporters of monocarboxylates such as lactate, pyruvate, and ketone bodies.[3][4][5]
While direct evidence definitively identifying the specific MCT isoform(s) responsible for 3-HIB transport is limited, the substrate specificities of MCT1, MCT2, and MCT4 make them strong candidates.
-
MCT1 (SLC16A1): Expressed ubiquitously, MCT1 has a broad substrate specificity and is a likely candidate for 3-HIB transport in various tissues.[4]
-
MCT2 (SLC16A7): Known for its high affinity for substrates, MCT2 is prominently expressed in tissues with high metabolic rates, such as the liver, kidney, and neurons.[6][7] Kinetic data for the related molecule, 3-hydroxybutyrate, in hepatocytes suggest the involvement of MCT2.[8]
-
MCT4 (SLC16A3): Primarily found in highly glycolytic tissues, such as skeletal muscle and astrocytes, MCT4 is adapted for the efflux of lactate.[9] Given that muscle is a source of 3-HIB, MCT4 could be involved in its release.
Quantitative Data on Monocarboxylate Transport
Direct kinetic parameters (Michaelis-Menten constant, Km, and maximum transport velocity, Vmax) for this compound transport are not yet firmly established in the scientific literature. However, data for the structurally similar molecule 3-hydroxybutyrate and other key MCT substrates provide valuable context.
| Transporter | Substrate | Cell Type/System | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |
| MCT2 (putative) | L-3-Hydroxybutyrate | Rat Hepatocytes | 12.7 | Not Reported | [8] |
| MCT2 (putative) | D-3-Hydroxybutyrate | Rat Hepatocytes | 24.7 | Not Reported | [8] |
| MCT1 | L-Lactate | Rat Hepatocytes | 4.7 | Not Reported | [8] |
| MCT1 | Pyruvate | Ehrlich Lettré Tumor Cells | 0.72 | Not Reported | [8] |
| MCT2 | L-Lactate | Xenopus Oocytes | 0.74 | Not Reported | [6] |
| MCT2 | Pyruvate | Human (expressed) | ~0.025 | Not Reported | [10] |
| MCT4 | L-Lactate | Xenopus Oocytes | 17 - 34 | Not Reported | [9] |
| MCT (unspecified) | γ-Hydroxybutyrate (GHB) | Human Kidney HK-2 Cells | 2.07 | 27.6 | [11] |
Experimental Protocols
Protocol for Radiolabeled this compound Uptake Assay
This protocol is a generalized procedure for measuring the uptake of radiolabeled 3-HIB in a cell line of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes, or Xenopus oocytes expressing a specific MCT isoform). This method is adapted from protocols for other radiolabeled monocarboxylates.[12][13]
Materials:
-
Cell line of interest (e.g., C2C12 myotubes) cultured in appropriate plates (e.g., 24-well plates).
-
Radiolabeled this compound (e.g., [14C]3-HIB or [3H]3-HIB).
-
Unlabeled 3-HIB.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH adjusted as required for the experiment).
-
Wash Buffer (ice-cold PBS or uptake buffer).
-
Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Putative inhibitors (e.g., α-cyano-4-hydroxycinnamate (CHC), phloretin).
Procedure:
-
Cell Culture and Preparation:
-
Seed cells in 24-well plates and culture until they reach the desired confluency or differentiation state (e.g., differentiated C2C12 myotubes).
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells in Uptake Buffer for a specified time (e.g., 15-30 minutes) at 37°C to allow for temperature and pH equilibration.
-
-
Uptake Assay:
-
Prepare uptake solutions containing a fixed concentration of radiolabeled 3-HIB and varying concentrations of unlabeled 3-HIB for kinetic analysis.
-
To initiate the uptake, aspirate the pre-incubation buffer and add the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure initial linear uptake rates.
-
For inhibitor studies, pre-incubate the cells with the inhibitor in the Uptake Buffer before adding the radiolabeled substrate.
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well from a parallel plate to normalize the uptake data.
-
Calculate the rate of 3-HIB uptake (e.g., in nmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Workflow for Radiolabeled 3-HIB Uptake Assay.
Protocol for Western Blot Analysis of Akt Phosphorylation
This protocol describes the investigation of the PI3K/Akt signaling pathway activation in response to 3-HIB treatment.[14][15]
Materials:
-
Cell line of interest cultured in appropriate dishes.
-
This compound (3-HIB).
-
Serum-free culture medium.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for a suitable period (e.g., 4-16 hours) to reduce basal Akt phosphorylation.
-
Treat the cells with various concentrations of 3-HIB for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to control for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-Akt to total Akt.
-
Workflow for Western Blot Analysis of Akt Phosphorylation.
Signaling Pathways Associated with 3-HIB Transport
The PI3K/Akt/mTOR Signaling Pathway
Emerging evidence suggests that 3-HIB may activate the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and metabolism.[16] While the precise mechanism is still under investigation, it is hypothesized that the intracellular accumulation of 3-HIB, following its transport into the cell, initiates a signaling cascade that leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and activate mTORC1, a key downstream effector that promotes protein synthesis and cell growth.[9]
Proposed PI3K/Akt/mTOR signaling by 3-HIB.
Regulation of Fatty Acid Uptake via CD36
3-HIB has been shown to stimulate fatty acid uptake in muscle and adipose tissue.[1] A potential mechanism for this is the regulation of the fatty acid translocase CD36. It is proposed that 3-HIB signaling may promote the translocation of CD36 from intracellular storage vesicles to the plasma membrane.[4][17] This increases the number of fatty acid transporters at the cell surface, thereby enhancing the capacity for fatty acid uptake. The signaling intermediates that link intracellular 3-HIB to CD36 translocation are yet to be fully elucidated but may involve components of the PI3K/Akt pathway, which is known to regulate the trafficking of other transporters.
Proposed regulation of CD36 by 3-HIB.
Conclusion and Future Directions
The transport of this compound across cellular membranes is a critical process in metabolic regulation and disease. While the SLC16A family of monocarboxylate transporters, particularly MCT1, MCT2, and MCT4, are the most probable candidates for mediating 3-HIB transport, direct experimental evidence and detailed kinetic characterization are still needed. The proposed links between 3-HIB transport and the activation of the PI3K/Akt/mTOR pathway, as well as the regulation of CD36-mediated fatty acid uptake, provide exciting avenues for future research.
Future studies should focus on:
-
Definitively identifying the specific MCT isoforms responsible for 3-HIB transport in different cell types.
-
Determining the kinetic parameters (Km and Vmax) of 3-HIB for its transporters.
-
Elucidating the precise molecular mechanisms that link intracellular 3-HIB to the activation of downstream signaling pathways.
-
Developing specific inhibitors of 3-HIB transport to probe its physiological functions and as potential therapeutic agents for metabolic diseases.
A deeper understanding of 3-HIB transport will undoubtedly provide valuable insights into the pathophysiology of insulin resistance and type 2 diabetes and may open up new therapeutic strategies for these prevalent metabolic disorders.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Dynamic role of the transmembrane glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic regulation of regulatory T cells: mechanisms, heterogeneity, and implications in disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The interactions between monocarboxylate transporter genes MCT1, MCT2, and MCT4 and the kinetics of blood lactate production and removal after high-intensity efforts in elite males: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of mTOR Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the monocarboxylate transporter 1 expressed in Xenopus laevis oocytes by changes in cytosolic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-chain fatty acid uptake and FAT/CD36 translocation in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxyisobutyrate in Human Plasma by LC-MS/MS
Introduction
3-Hydroxyisobutyrate (3-HIB) is a branched-chain amino acid catabolite derived from valine. Recent studies have identified 3-HIB as a potential biomarker for insulin resistance, type 2 diabetes, and obesity.[1] Elevated levels of circulating 3-HIB have been correlated with the severity of insulin resistance. Mechanistically, 3-HIB is thought to promote insulin resistance in skeletal muscle by increasing the uptake of fatty acids.[2] Given its emerging role in metabolic diseases, a robust and reliable method for the quantitative analysis of 3-HIB in biological matrices is essential for clinical research and drug development.
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of this compound in human plasma. The described method is simple, fast, and suitable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 3-HIB in human plasma is depicted below.
Experimental workflow for 3-HIB analysis.
Protocol: Quantitative Analysis of this compound in Human Plasma
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d6 (or other suitable stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 3-HIB and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the 3-HIB stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
The following are typical starting parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 3-HIB: 103.0 -> 59.0 (Quantifier), 103.0 -> 85.0 (Qualifier) |
| IS (e.g., d6-3-HIB): 109.0 -> 63.0 (Quantifier) | |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| Desolvation Gas | Nitrogen |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of 3-HIB to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of 3-HIB in the QC and unknown samples from the calibration curve.
Method Validation Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for 3-HIB in human plasma.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Signaling Pathway Involvement
3-HIB has been implicated in the modulation of key metabolic signaling pathways, including the insulin and mTOR pathways.
Insulin Signaling Pathway
Elevated levels of 3-HIB are associated with insulin resistance. One proposed mechanism is that 3-HIB impairs insulin signaling by reducing the phosphorylation of Akt (also known as Protein Kinase B), a critical node in the insulin signaling cascade.[3] Reduced Akt phosphorylation leads to decreased downstream signaling, including impaired GLUT4 translocation to the cell membrane, resulting in reduced glucose uptake.
3-HIB's inhibitory effect on insulin signaling.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While the direct interaction of 3-HIB with the mTOR pathway is still under investigation, its precursor, the branched-chain amino acid valine, is known to activate mTORC1. It is plausible that 3-HIB, as a catabolite of valine, may also play a role in modulating mTOR signaling, potentially through feedback mechanisms.
Valine catabolism and the mTOR pathway.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in human plasma. This method is suitable for use in clinical research and drug development to investigate the role of 3-HIB in metabolic diseases and to assess the effects of therapeutic interventions on its circulating levels.
References
- 1. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxyisobutyrate in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxyisobutyrate (3-HIB) is a key intermediate in the catabolism of the branched-chain amino acid, valine.[1][2] Elevated levels of 3-HIB in biological fluids have been associated with insulin resistance, type 2 diabetes, and fatty liver disease, making it a significant biomarker for metabolic health studies.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust, sensitive, and specific platform for the quantification of small organic acids like 3-HIB in complex biological matrices such as urine. This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of 3-HIB from human urine.
Principle The method is based on the isolation of 3-HIB from the urine matrix via liquid-liquid extraction (LLE), followed by chemical derivatization to enhance its volatility and thermal stability for GC analysis.[5][6] The polar hydroxyl and carboxylic acid functional groups of 3-HIB are converted to their trimethylsilyl (TMS) ethers and esters, respectively.[7][8] The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved using a stable isotope-labeled internal standard.
Metabolic Origin of this compound
The catabolism of the essential amino acid L-Valine is a multi-step enzymatic process primarily occurring in the mitochondria. A key intermediate in this pathway is 3-hydroxyisobutyryl-CoA, which is hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to release free this compound (3-HIB).[1][2]
I. Experimental Protocol
1. Materials and Reagents
-
3-Hydroxyisobutyric acid (≥98%)
-
3-Hydroxyisobutyric acid-d6 (3-HIB-d6) or other suitable stable isotope internal standard (IS)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), 3 M
-
Sodium sulfate, anhydrous
-
Pyridine (Silylation grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[9][10]
-
Methanol (HPLC grade)
-
Deionized water
-
Human urine (drug-free, for calibration and QCs)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
GC vials with inserts (250 µL)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 3-HIB and 3-HIB-d6 (IS) in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solution: Prepare a series of working standard solutions by diluting the 3-HIB primary stock with 50% methanol for spiking into blank urine to create the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the 3-HIB-d6 primary stock with methanol to a final concentration of 10 µg/mL.
3. Sample Preparation and Extraction This liquid-liquid extraction (LLE) protocol is adapted from established methods for urinary organic acids.[11]
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Pipette 250 µL of urine (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[11]
-
Add 10 µL of the 10 µg/mL internal standard working solution to each tube and vortex.
-
Acidify the sample by adding 25 µL of 3 M HCl to bring the pH to ~2. Vortex briefly.[11]
-
Add 500 µL of ethyl acetate, cap tightly, and vortex vigorously for 1 minute.[11]
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.[11]
-
Carefully transfer approximately 400 µL of the upper organic layer (ethyl acetate) to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a clean tube or GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
4. Derivatization The dried residue must be derivatized to make the analyte volatile.[12]
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[11]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Analyze within 24 hours.
II. Instrumentation and Analytical Conditions
The following tables summarize the recommended instrument parameters.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Recommended Setting |
| Injection Port | Splitless mode, 250°C |
| Liner | Deactivated, single taper |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent 5% phenyl-polysiloxane)[9] |
| Oven Program | Initial temp: 70°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 300°C, hold for 5 min[13] |
| Total Run Time | ~22.5 minutes |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (3-HIB) | To be determined (likely m/z 247, 147) |
| Qualifier Ion(s) (3-HIB) | To be determined |
| Quantifier Ion (IS) | To be determined (e.g., m/z 253 for d6-IS) |
| Dwell Time | 100 ms |
Note: Specific ions for the di-TMS derivative of 3-HIB should be confirmed by injecting a high-concentration standard in full scan mode (m/z 50-550) prior to quantitative analysis.
III. Method Validation and Data Presentation
A summary of expected performance characteristics for a validated method is presented below. These targets are based on typical requirements for bioanalytical assays.
Table 3: Summary of Method Validation Parameters
| Parameter | Target Value/Criteria |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.15 µg/mL (S/N > 3) |
| Limit of Quantification (LOQ) | ~0.50 µg/mL (S/N > 10)[11] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal ion suppression/enhancement |
| Stability (Freeze/Thaw) | Stable for at least 3 cycles |
IV. Workflow Diagram
The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
This application note provides a detailed protocol for the reliable quantification of this compound in human urine using GC-MS. The method involves a straightforward liquid-liquid extraction followed by a robust silylation derivatization step.[5][11] The use of a stable isotope-labeled internal standard and Selected Ion Monitoring ensures high accuracy, precision, and sensitivity. This validated method is well-suited for clinical research and metabolic studies aimed at investigating the role of 3-HIB in various physiological and pathological states.
References
- 1. Frontiers | Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 2. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. covachem.com [covachem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gcms.cz [gcms.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] SIMPLE AND FAST DETERMINATION FOR GAMMA-HYDROXYBUTYRATE (GHB) IN URINE SAMPLE BY LLE AND GC-MS | Semantic Scholar [semanticscholar.org]
- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
Application Notes and Protocols for 3-Hydroxyisobutyrate (3-HIB) Extraction from Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker and signaling molecule in metabolic research.[1][2] Elevated levels of 3-HIB have been associated with insulin resistance and type 2 diabetes.[1][2] It is understood to be released from muscle tissue and plays a role in promoting fatty acid uptake, thereby contributing to intramuscular lipid accumulation and insulin resistance.[1][3] Accurate quantification of 3-HIB in muscle tissue is crucial for understanding its physiological and pathophysiological roles.
These application notes provide detailed protocols for the extraction of 3-HIB from muscle tissue, suitable for subsequent analysis by downstream applications such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Comparison of Extraction Methods
While specific recovery data for 3-HIB in muscle tissue is not extensively available, the choice of extraction method is critical for obtaining reliable and reproducible results. The following table summarizes a qualitative comparison of commonly used extraction techniques for small polar metabolites like 3-HIB from muscle tissue, based on general principles of metabolomics.
| Extraction Method | Principle | Advantages | Disadvantages | Suitability for 3-HIB |
| Liquid-Liquid Extraction (LLE) | Partitioning of 3-HIB between two immiscible liquid phases (e.g., an aqueous phase containing the tissue homogenate and an organic solvent). | High recovery for certain analytes, cost-effective, simple procedure. | Can be labor-intensive for large sample numbers, potential for emulsion formation, may require evaporation and reconstitution steps. | High |
| Solid-Phase Extraction (SPE) | 3-HIB is retained on a solid sorbent and then eluted with a suitable solvent, separating it from other matrix components. | High selectivity, cleaner extracts, easily automated for high-throughput, reduced solvent consumption compared to LLE. | Higher cost per sample (cartridges), requires method development to optimize sorbent and solvents. | High |
| Protein Precipitation (PPT) | Addition of a cold organic solvent (e.g., methanol, acetonitrile) to the tissue homogenate to precipitate proteins, leaving small molecules like 3-HIB in the supernatant. | Simple, fast, and effective for removing proteins. | Co-precipitation of other metabolites can occur, may result in ion suppression in MS analysis if not followed by further cleanup. | Moderate to High (often used as a first step) |
Experimental Protocols
I. Sample Preparation: Muscle Tissue Homogenization
Objective: To effectively disrupt muscle tissue and release intracellular metabolites into a solution.
Materials:
-
Frozen muscle tissue (~50-100 mg)
-
Pre-chilled 2 mL homogenization tubes with ceramic or steel beads
-
Tissue homogenizer (e.g., Bead Ruptor, TissueLyser)
-
Cold extraction solvent (see protocols below)
-
Centrifuge capable of 4°C and >12,000 x g
-
Pipettes and sterile tips
Protocol:
-
Pre-cool all equipment and reagents on dry ice or at -80°C.
-
Weigh the frozen muscle tissue (50-100 mg) in a pre-chilled homogenization tube containing beads.
-
Add the appropriate volume of cold extraction solvent to the tube (e.g., 1 mL for 50 mg of tissue). A solvent-to-tissue ratio of at least 10:1 (v/w) is recommended.
-
Immediately homogenize the tissue using a bead-based homogenizer. Typical settings are 2-3 cycles of 30-60 seconds at a high frequency, with cooling on ice for 1 minute between cycles to prevent heating.
-
After homogenization, proceed immediately to the chosen extraction protocol.
II. Extraction Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract 3-HIB from the muscle homogenate using a biphasic solvent system. This protocol is adapted from methods used for short-chain fatty acids.
Materials:
-
Muscle homogenate in a suitable buffer (e.g., PBS)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., deuterated 3-HIB)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the muscle homogenate, add an internal standard.
-
Add cold methanol to the homogenate at a ratio of 3:1 (v/v) and vortex thoroughly for 1 minute.
-
Add cold MTBE at a ratio of 10:1 (v/v) to the methanol-homogenate mixture and vortex for 1 minute.
-
Add water at a ratio of 2.5:1 (v/v) and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to induce phase separation.
-
Two distinct phases will be visible: an upper organic phase and a lower aqueous phase. 3-HIB, being polar, will be in the lower aqueous phase.
-
Carefully collect the lower aqueous phase into a new tube.
-
The extract can be directly analyzed by LC-MS or dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
III. Extraction Protocol 2: Solid-Phase Extraction (SPE)
Objective: To purify and concentrate 3-HIB from the muscle homogenate using an anion exchange SPE cartridge.
Materials:
-
Muscle homogenate (supernatant after protein precipitation)
-
Anion exchange SPE cartridges (e.g., Oasis MAX or similar)
-
SPE manifold
-
Methanol
-
Water (LC-MS grade)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Perform protein precipitation on the muscle homogenate by adding 3 volumes of cold methanol, vortexing, and centrifuging at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove neutral and basic impurities.
-
Elution: Elute 3-HIB from the cartridge with 1 mL of 2% formic acid in methanol.
-
The eluate can be directly injected for LC-MS analysis or evaporated to dryness and reconstituted.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for 3-HIB Extraction
Caption: Experimental workflow for 3-HIB extraction from muscle.
Signaling Pathway of 3-HIB in Muscle Tissue
Caption: 3-HIB signaling in muscle insulin resistance.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: 3-Hydroxyisobutyrate (3-HIB) as a Biomarker for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. 3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged as a promising biomarker for metabolic syndrome.[1][2] Elevated circulating levels of 3-HIB are strongly associated with insulin resistance, hyperglycemia, and an increased risk of developing type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the use of 3-HIB as a biomarker in metabolic syndrome research.
Data Presentation: 3-HIB Levels in Metabolic Health and Disease
Circulating concentrations of this compound are significantly altered in individuals with metabolic dysregulation. The following table summarizes quantitative data from various studies, illustrating the association between plasma 3-HIB levels and metabolic status.
| Cohort | Condition | 3-HIB Concentration (μmol/L) | Key Findings | Reference |
| HUSK Cohort (n=4,942) | Normoglycemia | Baseline | Higher 3-HIB in hyperglycemia and T2D | [1] |
| Hyperglycemia | z-score: 0.45 | [1] | ||
| Type 2 Diabetes | z-score: 0.87 | [1] | ||
| WNOB-1 Cohort (n=85) | Varied BMI (18-57 kg/m ²) | - | Positive correlation with HOMA2-IR and BMI | [3] |
| General Population | Normal (overnight fasted) | 21 ± 2 | Elevated in diabetic and fasted states | |
| Diabetic (overnight fasted) | 38 ± 5 | |||
| Fasted (72h) | 97 ± 4 | |||
| Type 1 Diabetes | Fasting | 20 to 100 | Higher plasma concentrations observed | [1] |
Signaling Pathways and Mechanisms
3-HIB is not merely a passive byproduct of metabolism; it actively participates in signaling pathways that influence metabolic homeostasis.
Valine Catabolism and 3-HIB Production
3-HIB is produced during the catabolism of the branched-chain amino acid valine. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) plays a key role in its formation.
3-HIB-Mediated Fatty Acid Uptake and Insulin Resistance
3-HIB acts as a paracrine signaling molecule, secreted by muscle cells, that stimulates the transport of fatty acids across the endothelium.[4] This leads to increased fatty acid accumulation in muscle and other tissues, which can contribute to insulin resistance. While the precise receptor for 3-HIB is yet to be fully elucidated, its effects are thought to involve the activation of the PI3K/Akt signaling pathway, a central regulator of metabolism.
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of 3-HIB in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-HIB) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-HIB and the internal standard.
3. Data Analysis:
-
Generate a standard curve using known concentrations of 3-HIB.
-
Calculate the concentration of 3-HIB in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vitro Treatment of Adipocytes with 3-HIB
This protocol describes the treatment of differentiated 3T3-L1 adipocytes with 3-HIB to study its effects on cellular processes.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Induce differentiation 2 days post-confluence using a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, culture the cells in DMEM with 10% FBS, changing the media every 2 days until mature adipocytes are formed (typically 8-12 days post-induction).
2. 3-HIB Treatment:
-
Prepare a stock solution of 3-HIB in sterile water or cell culture medium.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of 3-HIB (e.g., 25-100 µmol/L).
-
Incubate the cells for the desired period (e.g., 3 hours, 24 hours) before proceeding with downstream assays.
Fatty Acid Uptake Assay
This protocol utilizes a fluorescently labeled fatty acid analog to measure fatty acid uptake in cultured cells.
1. Materials:
-
Fluorescent fatty acid analog (e.g., BODIPY-FA).
-
Quenching solution (to quench extracellular fluorescence).
-
Washing buffer (e.g., PBS).
-
Fluorescence plate reader or fluorescence microscope.
2. Protocol for Adherent Cells:
-
Seed and treat cells in a 96-well black-wall, clear-bottom plate.
-
Wash cells twice with serum-free medium.
-
Add serum-free medium and incubate for 15 minutes at 37°C.
-
Remove the medium and add the working solution of the fluorescent fatty acid probe.
-
Incubate for 15-30 minutes at 37°C.
-
With Quenching: Add an equal volume of quenching buffer and measure fluorescence immediately.
-
Without Quenching: Remove the probe solution, wash the cells three times with washing buffer, and then add fresh washing buffer before measuring fluorescence.
3. Data Analysis:
-
Measure fluorescence intensity using appropriate excitation and emission wavelengths for the chosen probe.
-
Normalize the fluorescence signal to cell number or protein content.
Mitochondrial Respiration Assay
The Seahorse XF Cell Mito Stress Test is a common method to assess mitochondrial function.
1. Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with 3-HIB as described previously.
2. Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer with calibrant overnight.
-
On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
3. Seahorse XF Analyzer Run:
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF analyzer and run the Cell Mito Stress Test protocol.
4. Data Analysis:
-
The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of 3-HIB as a biomarker and its effects on cellular metabolism.
Conclusion
This compound is a valuable biomarker for metabolic syndrome, with elevated levels reflecting the degree of insulin resistance and hyperglycemia. Its role as a signaling molecule that promotes fatty acid uptake provides a mechanistic link between BCAA metabolism and the pathogenesis of metabolic disease. The protocols and information provided in this document offer a comprehensive resource for researchers and drug development professionals to investigate the utility of 3-HIB in their studies of metabolic syndrome. Further research into the precise molecular targets of 3-HIB will undoubtedly open new avenues for therapeutic intervention.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Targeted Metabolomics Panel for Branched-Chain Amino Acid Metabolism, Including 3-Hydroxyisobutyrate
Introduction
Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids whose catabolism is intrinsically linked to cellular energy homeostasis. Dysregulation of BCAA metabolism has been increasingly associated with metabolic disorders such as insulin resistance, type 2 diabetes, and obesity.[1][2][3][4][5] 3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of valine, has emerged as a significant biomarker in this context.[1][2][3][5][6] Elevated circulating levels of 3-HIB are observed in individuals with hyperglycemia and type 2 diabetes, and it has been shown to modulate fatty acid uptake and lipid accumulation in adipocytes.[1][4][5][6]
This application note provides a detailed protocol for a targeted metabolomics panel focused on key metabolites in the BCAA catabolic pathways, with a specific emphasis on the quantification of this compound. The described methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific measurement of these polar metabolites in human plasma. This panel is designed for researchers, scientists, and drug development professionals investigating metabolic diseases and seeking to elucidate the role of BCAA metabolism in their studies.
Featured Analyte: this compound
This compound is a carboxylic acid produced during the degradation of the branched-chain amino acid valine.[3][6] It is formed from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[1][7][8] 3-HIB is not merely a metabolic intermediate; it has been identified as a paracrine signaling molecule that can stimulate the transport of fatty acids across endothelial cells, thereby influencing lipid accumulation in tissues like skeletal muscle.[3] Its association with insulin resistance makes it a valuable biomarker for studying the pathophysiology of metabolic syndrome and for evaluating the efficacy of therapeutic interventions.[1][2][3][9]
Experimental Workflow
The following diagram outlines the complete workflow for the targeted metabolomics analysis of the BCAA metabolism panel.
Caption: Experimental workflow for the targeted analysis of 3-HIB.
Signaling Pathway of this compound
The diagram below illustrates the metabolic pathway of valine catabolism leading to the production of 3-HIB and its subsequent effects on fatty acid metabolism.
Caption: Valine catabolism and the downstream effects of 3-HIB.
Materials and Methods
Reagents and Materials
-
This compound (≥96% purity)
-
Valine, Leucine, Isoleucine
-
α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate
-
This compound-d5 (internal standard)
-
Valine-d8, Leucine-d10, Isoleucine-d10 (internal standards)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Sample Preparation Protocol
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Prepare Precipitation Solution: Prepare a protein precipitation solution of methanol containing the internal standards (e.g., 100 ng/mL of this compound-d5, Valine-d8, Leucine-d10, and Isoleucine-d10).
-
Protein Precipitation: To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the cold precipitation solution.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Protocol
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent
-
Ionization Mode: ESI Negative
-
Gas Temperature: 300°C
-
Gas Flow: 14 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The following table provides example MRM transitions for the targeted metabolomics panel. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 103.0 | 57.0 | 10 |
| This compound-d5 (IS) | 108.0 | 62.0 | 10 |
| Valine | 116.1 | 70.1 | 15 |
| Valine-d8 (IS) | 124.1 | 77.1 | 15 |
| Leucine | 130.1 | 84.1 | 15 |
| Leucine-d10 (IS) | 140.1 | 93.1 | 15 |
| Isoleucine | 130.1 | 84.1 | 15 |
| Isoleucine-d10 (IS) | 140.1 | 93.1 | 15 |
| α-Ketoisovalerate | 115.1 | 69.1 | 12 |
| α-Ketoisocaproate | 129.1 | 83.1 | 12 |
| α-Keto-β-methylvalerate | 129.1 | 83.1 | 12 |
Data Presentation and Analysis
Calibration Curve
Prepare calibration standards of all analytes in a surrogate matrix (e.g., stripped serum or reconstitution solution) over a physiologically relevant concentration range (e.g., 1 µM to 1000 µM). Plot the peak area ratio of the analyte to its corresponding internal standard against the concentration to generate a calibration curve. A linear regression with a weighting of 1/x is typically used.
Quantitative Data Summary
The following table presents hypothetical quantitative data obtained from the analysis of plasma samples from a control group and a group with type 2 diabetes (T2D).
| Metabolite | Control Group (µM) (Mean ± SD, n=20) | T2D Group (µM) (Mean ± SD, n=20) | Fold Change | p-value |
| This compound | 25.8 ± 6.2 | 58.3 ± 12.5 | 2.26 | <0.0001 |
| Valine | 180.5 ± 35.1 | 255.9 ± 50.3 | 1.42 | <0.001 |
| Leucine | 110.2 ± 21.7 | 145.8 ± 30.1 | 1.32 | <0.01 |
| Isoleucine | 65.4 ± 15.3 | 89.1 ± 20.8 | 1.36 | <0.01 |
| α-Ketoisovalerate | 15.2 ± 4.1 | 28.9 ± 7.3 | 1.90 | <0.0001 |
| α-Ketoisocaproate | 30.1 ± 8.5 | 45.6 ± 11.2 | 1.51 | <0.001 |
| α-Keto-β-methylvalerate | 18.9 ± 5.6 | 29.7 ± 8.1 | 1.57 | <0.001 |
These data illustrate the expected elevation of 3-HIB and other BCAA-related metabolites in a disease state characterized by insulin resistance, consistent with published literature.[1][2][6][10]
Conclusion
This application note provides a comprehensive and detailed protocol for the targeted quantification of this compound and related metabolites from the branched-chain amino acid catabolic pathways. The use of HILIC-LC-MS/MS ensures high sensitivity and specificity, making this method suitable for clinical research and drug development applications. The presented workflow, from sample preparation to data analysis, offers a robust platform for investigating the role of BCAA metabolism in health and disease, with a particular focus on the emerging biomarker, 3-HIB. This targeted panel can serve as a valuable tool for researchers aiming to understand the metabolic underpinnings of insulin resistance and related disorders.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Valine to 3-Hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can track the metabolic fate of the atoms within the molecule. This methodology is invaluable for understanding the dynamic nature of cellular metabolism, identifying novel drug targets, and elucidating the mechanisms of disease.
This document provides detailed application notes and protocols for tracing the metabolism of the branched-chain amino acid (BCAA) L-valine to its catabolite, 3-hydroxyisobutyrate (3-HIB). 3-HIB has emerged as a significant biomarker and signaling metabolite implicated in various physiological and pathological processes, including insulin resistance, type 2 diabetes, and cancer metabolism.[1][2] The conversion of valine to 3-HIB is a key step in valine catabolism, and understanding the flux through this pathway can provide critical insights into cellular metabolic reprogramming.
Applications of Tracing Valine to this compound:
-
Understanding Disease Pathophysiology: Elevated levels of 3-HIB are associated with insulin resistance and type 2 diabetes.[1] Tracing the flux from valine to 3-HIB can help to elucidate the underlying metabolic dysregulation in these conditions.
-
Cancer Metabolism Research: Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.[2] Investigating the valine-to-3-HIB pathway can uncover metabolic vulnerabilities in cancer cells that could be exploited for therapeutic intervention.[1]
-
Drug Development: By understanding how a drug candidate affects the metabolic flux from valine to 3-HIB, researchers can gain insights into its mechanism of action and potential off-target effects.
-
Bioprocess Optimization: In fields like industrial biotechnology, understanding and optimizing amino acid metabolic pathways is crucial for maximizing the production of desired biomolecules.
Metabolic Pathway: Valine to this compound
The catabolism of valine to this compound is a multi-step enzymatic process that primarily occurs within the mitochondria. The key enzyme in the final step of 3-HIB production is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which converts 3-hydroxyisobutyryl-CoA to 3-HIB.[1][3]
References
- 1. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3-Hydroxyisobutyrate (3-HIB) Flux in Cultured Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisobutyrate (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) valine.[1][2][3] Emerging evidence has identified 3-HIB as a significant biomarker and mediator of insulin resistance and type 2 diabetes.[1][2][3][4][5] Adipose tissue, both white (WAT) and brown (BAT), plays a crucial role in BCAA metabolism and is a source of circulating 3-HIB.[1][2][6] During adipogenesis, the differentiation of pre-adipocytes into mature adipocytes, there is an upregulation of BCAA utilization and a marked increase in the release of 3-HIB.[1][2][4] This metabolite has been shown to modulate fatty acid and glucose uptake in adipocytes, highlighting its importance in cellular metabolism and systemic metabolic health.[1][2][4][7]
Measuring the metabolic flux of 3-HIB in cultured adipocytes provides a valuable in vitro model to understand the regulation of BCAA catabolism and its implications for metabolic diseases. Stable isotope tracing, coupled with mass spectrometry, is a powerful technique to delineate the contribution of precursors like valine to 3-HIB production and its subsequent metabolic fate.[8][9][10] These application notes provide detailed protocols for researchers to measure 3-HIB flux in cultured adipocytes.
Data Presentation
Table 1: 3-HIB Concentrations in Plasma and Culture Media
| Sample Type | Condition | 3-HIB Concentration (µmol/L) | Reference |
| Human Plasma | Normoglycemia | ~30 | [1] |
| Human Plasma | Hyperglycemia | ~40 | [1] |
| Human Plasma | Type 2 Diabetes | ~50 | [1] |
| Human Plasma | Basal (during HECP) | 35 ± 2 | [11] |
| Human Plasma | Post-HECP | 14 ± 1 | [11] |
| 3T3-L1 Adipocyte Media | Differentiating | Marked increase in efflux | [1][12] |
| Primary Human Adipocyte Media | Differentiating | Marked increase in efflux | [1][12] |
Table 2: Effects of 3-HIB Treatment on Adipocyte Metabolism
| Adipocyte Type | 3-HIB Concentration | Measured Parameter | Observation | Reference |
| White Adipocytes | 100 µmol/L and 10 mmol/L | Oxygen Consumption Rate (OCR) | Decreased | [1][5] |
| Brown Adipocytes | 100 µmol/L and 10 mmol/L | Oxygen Consumption Rate (OCR) | Increased | [1][5] |
| White and Brown Adipocytes | 25-100 µmol/L | Fatty Acid Uptake | Increased | [1][2][4] |
| White and Brown Adipocytes | 25-100 µmol/L | Insulin-Stimulated Glucose Uptake | Modulated (time-dependent) | [1][2][4] |
Signaling and Metabolic Pathways
The production of 3-HIB is a key step in the catabolism of the branched-chain amino acid valine. This pathway is particularly active in adipocytes and is linked to cellular energy metabolism and lipid synthesis.
Caption: Valine catabolic pathway leading to 3-HIB production.
Experimental Protocols
Protocol 1: Adipocyte Culture and Differentiation
This protocol describes the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes, a commonly used model for studying adipogenesis.
Materials:
-
3T3-L1 pre-adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M)
-
6-well culture plates
Procedure:
-
Plating: Seed 3T3-L1 pre-adipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach 100% confluence (Day 0).
-
Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Maturation (Day 2): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Change the medium every two days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin. Mature adipocytes with visible lipid droplets should be apparent by Day 7-10.
Protocol 2: Stable Isotope Tracing of 3-HIB Flux
This protocol outlines the use of a stable isotope-labeled precursor to trace its incorporation into 3-HIB.
Materials:
-
Mature adipocytes (from Protocol 1)
-
DMEM without valine
-
[U-13C5]L-valine
-
Dialyzed FBS
Procedure:
-
Preparation: On the day of the experiment (e.g., Day 8 of differentiation), wash the mature adipocytes twice with phosphate-buffered saline (PBS).
-
Labeling Medium: Prepare the labeling medium by supplementing valine-free DMEM with dialyzed FBS, Penicillin-Streptomycin, and [U-13C5]L-valine at a final concentration of 100-200 µM.
-
Incubation: Add the labeling medium to the cells and incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Media: Collect the culture medium and store at -80°C for analysis of extracellular 3-HIB.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites and store at -80°C until analysis.
-
Protocol 3: Quantification of 3-HIB by LC-MS/MS
This protocol provides a general workflow for the analysis of 3-HIB and its labeled isotopologues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Collected media and cell lysate samples
-
Internal standard (e.g., [13C4]3HB)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add a known amount of internal standard to each sample.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of sample.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled 3-HIB and 13C-labeled 3-HIB.
-
-
Data Analysis:
-
Quantify the concentration of 3-HIB by comparing the peak area of the analyte to that of the internal standard.
-
Determine the isotopic enrichment of 3-HIB to calculate the rate of its production from the labeled precursor.
-
Experimental Workflow Visualization
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic flux analysis in adipose tissue reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations in this compound and FGF21 Metabolism Are Associated With Protein Ingestion–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Clinical Validation of 3-Hydroxyisobutyrate (3-HIB) as a Diabetes Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 2 diabetes (T2D) is a growing global health crisis characterized by insulin resistance and hyperglycemia. The identification of sensitive and specific biomarkers is critical for early diagnosis, patient stratification, and monitoring therapeutic efficacy. 3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged as a promising biomarker for insulin resistance and T2D.[1][2][3] Elevated circulating levels of 3-HIB have been consistently observed in individuals with insulin resistance, prediabetes, and overt T2D, suggesting its potential utility in clinical and research settings.[1][3][4] This application note provides a comprehensive overview of the clinical validation of 3-HIB, including its proposed mechanism of action, quantitative clinical data, and detailed protocols for its measurement and validation.
Proposed Mechanism of Action
3-HIB is thought to contribute to insulin resistance by modulating fatty acid metabolism in skeletal muscle and adipose tissue.[5][6][7] The proposed signaling pathway begins with the catabolism of valine, which leads to the production of 3-HIB within muscle cells.[8] 3-HIB is then secreted and acts as a paracrine signaling molecule on endothelial cells, stimulating the transport of fatty acids across the endothelium and into muscle tissue.[6][8] This increased fatty acid uptake leads to the accumulation of intracellular lipid species, which can impair insulin signaling pathways, ultimately resulting in skeletal muscle insulin resistance.[5][6]
Clinical Evidence and Data Presentation
Multiple clinical studies have demonstrated a strong association between circulating 3-HIB levels and various parameters of glucose metabolism and insulin resistance. The following tables summarize key quantitative findings from this research.
Table 1: Plasma 3-HIB Concentrations in Different Glycemic States
| Study Cohort | Normoglycemia (n) | Hyperglycemia (n) | Type 2 Diabetes (n) | Key Finding |
| HUSK Cohort[1] | 4,537 | 204 | 201 | 3-HIB levels show a stepwise increase from normoglycemia to hyperglycemia and established T2D.[1] |
| Diabetic vs. Normal Subjects[5] | Normal Subjects | - | Diabetic Subjects | Plasma 3-HIB was significantly higher in diabetic subjects (38 ± 5 µM) compared to normal subjects (21 ± 2 µM).[5] |
Table 2: Correlation of 3-HIB with Markers of Insulin Resistance
| Study Cohort | Correlation Parameter | Correlation Coefficient (r) | p-value | Key Finding |
| WNOB-1 Cohort[9] | HOMA2-IR | Positive | <0.05 | 3-HIB shows a significant positive correlation with HOMA2 of insulin resistance.[9] |
| WNOB-1 Cohort[9] | BMI | Positive | <0.05 | 3-HIB demonstrates a stronger positive correlation with BMI compared to valine.[9] |
| METSIM Study[10] | Valine | 0.262 | <0.05 | Plasma 3-HIB levels are significantly correlated with valine levels.[10] |
| EPIC-Norfolk Study[10] | Valine (in T2D) | 0.36 | <0.05 | A significant correlation between 3-HIB and valine is observed in subjects with T2D.[10] |
Experimental Protocols
Protocol 1: Quantification of 3-HIB in Human Plasma/Serum by LC-MS/MS
This protocol provides a robust method for the accurate quantification of 3-HIB in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Human plasma/serum samples (stored at -80°C)
-
This compound (analytical standard)
-
This compound-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution (this compound-d6) to each sample, calibrator, and quality control sample.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (example):
-
3-HIB: Precursor ion (m/z) 103.0 -> Product ion (m/z) 59.0
-
3-HIB-d6 (IS): Precursor ion (m/z) 109.0 -> Product ion (m/z) 65.0
-
-
Data Analysis: Quantify 3-HIB concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Protocol 2: General Workflow for Clinical Biomarker Validation
The validation of a clinical biomarker is a phased process, often following guidelines from regulatory bodies like the FDA.[2][4] This workflow outlines the key stages from discovery to clinical utility.
Phase 1: Discovery: Identification of potential biomarkers through untargeted approaches like metabolomics in relevant patient cohorts.
Phase 2: Analytical Validation: Development and validation of a robust and reliable assay for the precise and accurate quantification of the biomarker in biological matrices.[7] This includes establishing specificity, sensitivity, linearity, precision, and accuracy.
Phase 3: Clinical Validation: Evaluation of the biomarker in well-defined patient populations through retrospective and prospective studies to establish a strong correlation with the clinical endpoint of interest (e.g., insulin resistance, T2D diagnosis, or progression).[4]
Phase 4: Clinical Utility: Demonstration that the use of the biomarker in a clinical setting positively impacts patient management, decision-making, and ultimately, health outcomes.
Regulatory Qualification: Submission of a comprehensive data package to regulatory agencies (e.g., the FDA) for formal qualification of the biomarker for a specific context of use in drug development or clinical practice.[2][3]
Applications in Research and Drug Development
The clinical validation of 3-HIB as a biomarker for insulin resistance opens several avenues for its application:
-
Early Detection and Risk Stratification: Measuring plasma 3-HIB could aid in identifying individuals at high risk of developing T2D, allowing for earlier intervention.
-
Patient Stratification in Clinical Trials: 3-HIB could be used to enroll patients with a specific metabolic profile, potentially enriching the study population for responders to a targeted therapy.
-
Pharmacodynamic Biomarker: Changes in 3-HIB levels in response to a therapeutic intervention could serve as an early indicator of drug efficacy in modulating insulin sensitivity.
-
Research Tool: 3-HIB provides a valuable tool for investigating the pathophysiology of insulin resistance and the role of BCAA metabolism in metabolic diseases.
Conclusion
This compound has demonstrated significant potential as a clinically relevant biomarker for insulin resistance and type 2 diabetes. Its strong association with glycemic status and key markers of metabolic dysfunction, coupled with a plausible mechanistic link to insulin resistance, supports its continued investigation and validation. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to incorporate the measurement and evaluation of 3-HIB into their studies, with the ultimate goal of improving the diagnosis and management of metabolic diseases.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarker Qualification: FDA Explains Process and Opportunities for Engagement | RAPS [raps.org]
- 3. Biomarker qualification pilot process at the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening for Modulators of 3-Hydroxyisobutyrate (3-HIB) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker and modulator in various metabolic diseases.[1][2] Elevated levels of circulating 3-HIB are associated with insulin resistance, type 2 diabetes, and obesity.[1][2][3] 3-HIB is known to influence fatty acid uptake and mitochondrial respiration in adipocytes, highlighting its potential as a therapeutic target.[1][3] These application notes provide detailed protocols for high-throughput screening (HTS) to identify small molecule modulators of intracellular and extracellular 3-HIB levels, offering a valuable tool for drug discovery in the context of metabolic disorders.
Biological Significance of this compound
3-HIB is produced from the breakdown of valine, primarily in the mitochondria. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the final step of its formation, allowing free 3-HIB to be released from the mitochondria and enter the cytoplasm and subsequently the extracellular space.[1] It has been shown to act as a signaling molecule, influencing key metabolic pathways. One of the critical pathways implicated in cellular growth, proliferation, and metabolism is the PI3K/Akt/mTOR signaling cascade.[4][5][6] While the direct interaction of 3-HIB with this pathway is an area of ongoing research, its influence on cellular metabolism suggests a modulatory role.
3-HIB and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism.[5][6][7] Insulin and other growth factors activate this pathway, leading to increased glucose uptake and protein synthesis.[6][7] Given that 3-HIB is linked to insulin resistance, it is plausible that it modulates the PI3K/Akt/mTOR signaling cascade, potentially through indirect mechanisms related to its effects on lipid metabolism and cellular stress. Identifying compounds that modulate 3-HIB levels could therefore provide a novel therapeutic strategy for diseases characterized by dysregulated PI3K/Akt/mTOR signaling.
Caption: 3-HIB's modulatory effect on the PI3K/Akt/mTOR pathway.
High-Throughput Screening Workflow
A typical HTS campaign to identify modulators of 3-HIB levels involves several stages, from assay development to hit confirmation and characterization.
Caption: Workflow for HTS of 3-HIB modulators.
Experimental Protocols
Two primary HTS-compatible assay formats are proposed: a biochemical assay to directly measure 3-HIB and a cell-based assay to screen for modulators of cellular 3-HIB production and secretion.
Protocol 1: Biochemical HTS Assay for 3-HIB Quantification
This protocol is adapted from an enzymatic spectrophotometric assay and is designed for a 384-well plate format using fluorescence detection for enhanced sensitivity.[3] The assay measures the production of NADH, which is directly proportional to the concentration of 3-HIB.
Materials:
-
This compound Dehydrogenase (EC 1.1.1.31)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Resazurin
-
Diaphorase
-
Tricine buffer (pH 8.5)
-
384-well black, clear-bottom microplates
-
Compound library dissolved in DMSO
Assay Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tricine buffer, pH 8.5.
-
Enzyme Mix: Prepare a solution of this compound dehydrogenase in Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a solution of NAD+ in Assay Buffer.
-
Detection Mix: Prepare a solution of resazurin and diaphorase in Assay Buffer.
-
-
Compound Plating:
-
Dispense 50 nL of test compounds from the library into the wells of a 384-well plate.
-
For controls, dispense DMSO into the appropriate wells (negative control) and a known inhibitor or activator (positive control).
-
-
Sample Addition:
-
Add 10 µL of the sample containing 3-HIB (e.g., cell lysate, supernatant) to each well.
-
-
Reaction Initiation and Incubation:
-
Add 5 µL of the Substrate/Cofactor Mix to each well.
-
Add 5 µL of the Enzyme Mix to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of the Detection Mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[3]
-
Protocol 2: Cell-Based HTS Assay for Modulators of 3-HIB Production
This protocol utilizes a human hepatocyte cell line (e.g., HepG2 or Huh7) to screen for compounds that modulate the intracellular production and/or secretion of 3-HIB. The 3-HIB levels in the cell supernatant are then quantified using an LC-MS/MS method adapted for a 96-well format.
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Compound library dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid
-
96-well deep-well plates for sample extraction
-
LC-MS/MS system
Assay Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plates for 24-48 hours.
-
-
Sample Collection:
-
After incubation, carefully collect 80 µL of the cell supernatant from each well and transfer to a 96-well deep-well plate.
-
-
Sample Preparation for LC-MS/MS:
-
To the collected supernatant, add 160 µL of cold acetonitrile containing an internal standard (e.g., deuterated 3-HIB) to precipitate proteins.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 3-HIB.
-
Data Presentation and Analysis
The quality and reliability of an HTS assay are determined by statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.[9][10][11][12]
Z'-Factor:
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It is calculated using the following formula:
Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
An ideal assay has a Z'-factor between 0.5 and 1.0.[11][12]
Signal-to-Background (S/B) Ratio:
The S/B ratio is a measure of the assay's dynamic range. It is calculated as:
S/B = μp / μn
A higher S/B ratio indicates a more robust assay.
Quantitative Data Summary:
The following table provides a representative summary of data from a hypothetical primary screen for inhibitors of 3-HIB production.
| Parameter | Value |
| Plate Format | 384-well |
| Number of Compounds Screened | 100,000 |
| Compound Concentration | 10 µM |
| Mean Z'-Factor | 0.72 |
| Mean Signal-to-Background | 8.5 |
| Primary Hit Rate | 0.8% |
| Confirmed Hits (IC50 < 10 µM) | 50 |
Dose-Response Analysis:
Confirmed hits from the primary screen should be further characterized by generating dose-response curves to determine their potency (IC50 for inhibitors or EC50 for activators).
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Hit-001 | 1.2 | 1.1 | 98 |
| Hit-002 | 3.5 | 0.9 | 95 |
| Hit-003 | 8.7 | 1.3 | 92 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of small molecule modulators of this compound levels. By employing either a biochemical or a cell-based assay, researchers can efficiently identify and characterize novel compounds with therapeutic potential for metabolic diseases. Rigorous data analysis, including the assessment of assay quality metrics and dose-response relationships, is crucial for the successful identification of promising lead candidates for further drug development.
References
- 1. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 9. content.protocols.io [content.protocols.io]
- 10. A Manual Small Molecule Screen Approaching High-throughput Using Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
overcoming 3-Hydroxyisobutyrate and beta-hydroxybutyrate co-elution in GC-MS
Topic: Overcoming 3-Hydroxyisobutyrate and Beta-hydroxybutyrate Co-elution in GC-MS
Welcome to the technical support center for advanced analytical challenges. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of this compound (3-HIB) and beta-hydroxybutyrate (BHB) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound (3-HIB) and beta-hydroxybutyrate (BHB) often co-elute in GC-MS analysis?
A1: 3-HIB and BHB are structural isomers, meaning they have the same molecular formula (C₄H₈O₃) but different arrangements of atoms. This results in very similar chemical properties, including boiling points and polarity. After derivatization (a necessary step for GC-MS analysis of organic acids), their resulting derivatives also have very similar chromatographic behavior, leading to overlapping or identical retention times on many standard GC columns.
Q2: What is the first step I should take to troubleshoot the co-elution of 3-HIB and BHB?
A2: The first and most critical step is to optimize your Gas Chromatography (GC) method. Co-elution is primarily a chromatographic issue, so adjustments to the separation parameters will have the most significant impact. The initial focus should be on the oven temperature program. A slower temperature ramp rate will increase the interaction time of the analytes with the GC column's stationary phase, often enhancing the separation between isomers.
Q3: How can I optimize my GC oven temperature program to improve separation?
A3: To improve the resolution of closely eluting isomers like 3-HIB and BHB, you should start with a low initial oven temperature and employ a slow temperature ramp. A typical "scouting" gradient might be 10°C/min, but for difficult separations, a shallower gradient is necessary.
-
Decrease the Ramp Rate: Try reducing your temperature ramp rate to 2-5°C per minute through the expected elution range of the isomers.
-
Lower the Initial Temperature: Starting at a lower temperature (e.g., 60-70°C) can improve the resolution of early-eluting compounds.
-
Isothermal Hold: Consider adding a short isothermal hold at the start of the run if the compounds elute very early.
Q4: Can changing the GC column improve the separation?
A4: Yes, changing the GC column can have a significant impact. Standard, non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are common but may not provide sufficient selectivity. For polar isomers, a more polar stationary phase is recommended.
-
Consider a WAX-type Column: Columns with a polyethylene glycol (PEG) stationary phase, often called WAX columns, provide different selectivity and are well-suited for separating polar analytes. An acid-modified or ultra-inert WAX column (e.g., Agilent J&W DB-FATWAX UI) can provide superior peak shape and resolution for organic acids.
-
Increase Column Length: A longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution, but at the cost of longer run times and potentially broader peaks.
Q5: Does the choice of derivatization reagent matter for separating 3-HIB and BHB?
A5: Yes, while most silylation reagents will make the analytes suitable for GC, the size of the derivatizing group can influence chromatographic separation. The most common reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which add a trimethylsilyl (TMS) group. Using a bulkier derivatizing agent, such as one that adds a tert-butyldimethylsilyl (tBDMS) group, can sometimes enhance separation due to differences in how the isomers interact with the stationary phase. However, the primary solution usually lies in chromatography or detection.
Q6: If I cannot achieve baseline separation, can I still quantify both compounds?
A6: Yes, this is a key advantage of using a mass spectrometer as a detector. If you can identify unique, non-interfering mass fragments for each isomer, you can quantify them even if their chromatographic peaks overlap. This involves using Selected Ion Monitoring (SIM) mode or Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. It is critical to select fragments that are specific to each isomer's structure to avoid cross-contribution. For TMS-derivatized BHB and 3-HIB, the molecular ion (M+) may be weak or absent, so characteristic fragment ions are used.
Q7: What are some unique mass fragments for TMS-derivatized 3-HIB and BHB?
A7: For the di-TMS derivatives of these isomers, you must carefully select quantifier and qualifier ions.
-
BHB (as di-TMS derivative): A commonly used fragment ion is m/z 233.
-
3-HIB (as di-TMS derivative): A characteristic MRM transition has been identified as precursor ion m/z 248.10 fragmenting to product ion m/z 147.10.[1] It is essential to run pure standards of each compound to confirm their mass spectra and retention times on your specific instrument and method.
Q8: When should I consider an alternative analytical platform like LC-MS/MS?
A8: If optimizing your GC-MS method does not provide the required separation and accuracy, or if you need higher throughput, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative.
-
No Derivatization: LC-MS/MS can often analyze these polar compounds directly in their native form, saving significant time and potential variability associated with derivatization.
-
Superior Selectivity: The combination of liquid phase separation (often using HILIC or polar-embedded reversed-phase columns) and the specificity of tandem mass spectrometry (MS/MS) provides excellent separation and quantification of isomers.[2]
-
Speed and Sensitivity: LC-MS/MS methods are often faster, with run times as short as 6-7 minutes, and can offer very low detection limits.
Troubleshooting Guide
This guide provides a structured approach to resolving the co-elution of 3-HIB and BHB.
Step 1: Assess the Severity of Co-elution
-
Action: Inject a mixed standard of 3-HIB and BHB.
-
Outcome: Determine if there is any partial separation (e.g., a shoulder on the peak) or complete co-elution.
Step 2: Optimize GC Method (Chromatography First)
-
Action: Systematically adjust the oven temperature program.
-
Lower the initial temperature by 10-20°C.
-
Reduce the ramp rate to 2-5°C/min.
-
Run the new method and evaluate the separation.
-
-
Expected Result: Improved resolution between the two peaks. If separation is still insufficient, proceed to the next step.
Step 3: Evaluate Mass Spectral Data for Unique Ions
-
Action:
-
Inject pure standards of 3-HIB and BHB separately using your current method.
-
Acquire full scan mass spectra for each derivatized compound.
-
Identify unique, intense fragment ions for each isomer.
-
-
If Unique Ions are Found: Develop a SIM or MRM method to quantify each compound using its specific ions. This can provide accurate quantification even with chromatographic overlap.
-
If No Reliable Unique Ions are Found: The co-elution issue must be solved chromatographically or by switching platforms.
Step 4: Consider Advanced Chromatographic Solutions
-
Action:
-
Change to a GC column with a different stationary phase, preferably a polar one (e.g., WAX-type).
-
Alternatively, try a different derivatization reagent (e.g., tBDMS) to see if it alters selectivity.
-
-
Goal: Achieve baseline chromatographic separation.
Step 5: Switch to an Alternative Analytical Platform
-
Action: If GC-MS solutions are not feasible or successful, develop and validate an LC-MS/MS method.
-
Benefit: This is often the most robust solution for isomeric compounds, providing excellent specificity and high throughput without the need for derivatization.
Data Presentation
The following table summarizes and compares potential analytical approaches for resolving 3-HIB and BHB.
| Parameter | GC-MS Method 1 (Standard) | GC-MS Method 2 (Optimized) | LC-MS/MS Method |
| Derivatization | Required (e.g., TMS) | Required (e.g., TMS) | Not Required |
| Column Type | Non-polar (e.g., HP-5ms) | Polar (e.g., DB-FATWAX UI) | HILIC or C18 |
| Typical Run Time | 15-25 min | 20-35 min | 5-10 min |
| Resolution | Poor (Co-elution likely) | Moderate to Good | Excellent |
| Quantification Ion (TMS) | BHB: m/z 2333-HIB: Overlap issues | BHB: m/z 2333-HIB: m/z 248.1 > 147.1 | Precursor > Product MRM |
| Throughput | Moderate | Low to Moderate | High |
| Primary Advantage | Widely available | Improved GC separation | Highest specificity, no deriv. |
| Primary Disadvantage | Co-elution of isomers | Longer run times | Requires LC-MS/MS system |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for 3-HIB and BHB
This protocol focuses on achieving chromatographic separation of the TMS derivatives.
-
Sample Preparation & Derivatization:
-
To 50 µL of sample (e.g., plasma, urine extract), add a suitable internal standard (e.g., 2-isopropylmalic acid).
-
Evaporate the sample to complete dryness under a stream of nitrogen at 50°C.
-
Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of MSTFA + 1% TMCS. Incubate at 70°C for 60 minutes to form the TMS derivatives.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection, 1 µL injection volume, Inlet Temp: 250°C.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 110°C at 5°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Mode: Full Scan (m/z 50-550) for initial identification, then switch to SIM or MRM for quantification.
-
Quantification Ions (SIM/MRM):
-
BHB-2TMS: Monitor m/z 233
-
3-HIB-2TMS: Monitor transition m/z 248.1 -> 147.1 (for triple quadrupole) or m/z 147 (for single quadrupole).
-
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Protocol 2: LC-MS/MS Method for 3-HIB and BHB
This protocol allows for direct analysis without derivatization.
-
Sample Preparation:
-
To 50 µL of sample, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled BHB).
-
Vortex to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Parameters:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: Ramp to 95% B
-
4-5 min: Hold at 95% B
-
5.1-7 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions: To be determined by infusing pure standards. For both compounds, the transition would be [M-H]⁻ -> characteristic product ion.
-
Precursor for both: m/z 103.04
-
Product ions must be optimized to be specific for each isomer.
-
-
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the chemical relationship between the two isomers.
Caption: Troubleshooting workflow for 3-HIB and BHB co-elution.
Caption: Structural relationship between 3-HIB and BHB isomers.
References
Technical Support Center: 3-Hydroxyisobutyrate (3-HIB) Plasma Detection
Welcome to the technical support center for the detection of 3-Hydroxyisobutyrate (3-HIB) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the accurate and sensitive quantification of 3-HIB.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound (3-HIB) in plasma?
A1: The primary methods for quantifying 3-HIB in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Enzymatic assays and ELISA kits are also available, though they may have limitations in sensitivity and specificity.[3][4][5]
Q2: What are the expected physiological concentrations of 3-HIB in human plasma?
A2: The concentration of 3-HIB in plasma can vary depending on the physiological state. In healthy, overnight-fasted individuals, the plasma concentration is approximately 21 ± 2 µM.[1][6] Levels can be higher in individuals with diabetes (38 ± 5 µM) and after prolonged fasting (97 ± 4 µM).[1][6]
Q3: Why is derivatization necessary for GC-MS analysis of 3-HIB?
A3: 3-HIB is a small, polar, and non-volatile molecule. Derivatization is a chemical process that modifies 3-HIB to increase its volatility and thermal stability, making it suitable for analysis by GC-MS.[7][8] Common derivatization techniques include silylation, which replaces active hydrogen atoms with a trimethylsilyl group.[7][9]
Q4: Can 3-hydroxybutyrate (BHB) interfere with the measurement of 3-HIB?
A4: Yes, interference from the structurally similar isomer 3-hydroxybutyrate (BHB) is a significant challenge, particularly in enzymatic assays and some chromatographic methods if not properly optimized.[6][10] Chromatographic methods like GC-MS and LC-MS/MS are generally preferred for their ability to separate these two isomers.[1][2] Careful selection of monitoring ions in mass spectrometry is crucial to differentiate between 3-HIB and co-eluting compounds.[10]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates). 3-HIB is often analyzed in negative ion mode. |
| Inefficient Sample Extraction | Ensure efficient protein precipitation. A common method is adding a 30% sulfosalicylic acid solution to the plasma sample.[11] Evaluate different extraction solvents (e.g., methanol, acetonitrile) to maximize recovery. |
| Matrix Effects | The presence of other components in the plasma extract can suppress the ionization of 3-HIB. Dilute the sample extract to reduce matrix effects.[2] Utilize an isotopically labeled internal standard (e.g., D6-3-HIB) to compensate for signal suppression or enhancement. |
| Derivatization | Consider derivatization to enhance ionization efficiency. Reagents like 3-aminopyridyl-N-succinimidyl carbamate can be used to introduce a more easily ionizable group, significantly improving sensitivity.[12] |
Issue 2: Peak Tailing or Poor Peak Shape in Chromatography (GC-MS or LC-MS/MS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (reagent concentration, temperature, and time). For silylation, ensure the sample is completely dry, as moisture can quench the reaction.[9] |
| Active Sites on Column or Inlet (GC-MS) | Use a deactivated inlet liner and a high-quality, low-bleed GC column. If peak tailing persists, consider replacing the liner and trimming the column. |
| Suboptimal Mobile Phase (LC-MS/MS) | Adjust the mobile phase composition and pH. For reversed-phase chromatography, ensure adequate organic solvent concentration for elution. For HILIC, optimize the water content in the mobile phase. |
| Column Overload | Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column. |
Issue 3: Inaccurate Quantification and High Variability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Sample Handling and Storage | Collect blood in appropriate anticoagulant tubes (e.g., EDTA) and process to plasma promptly.[13][14] Store plasma samples at -80°C to prevent degradation.[13] Avoid repeated freeze-thaw cycles.[13][15] |
| Lack of a Suitable Internal Standard | Always use a stable isotope-labeled internal standard (e.g., D6-3-HIB) that is added at the beginning of the sample preparation process to correct for variability in extraction and instrument response. |
| Calibration Curve Issues | Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) that closely mimics the study samples to account for matrix effects.[16] Ensure the calibration range brackets the expected concentrations of 3-HIB in the samples. |
| Co-elution with Isomers | Optimize the chromatographic method to achieve baseline separation of 3-HIB from its isomers, particularly 3-hydroxybutyrate.[10] |
Quantitative Data Summary
The following table summarizes the typical plasma concentrations of this compound found in human plasma under different conditions.
| Population/Condition | Mean Plasma 3-HIB Concentration (µM) | Reference |
| Normal, overnight fasted | 21 ± 2 | [1][6] |
| Diabetic subjects | 38 ± 5 | [1][6] |
| Normal, 72-hour fast | 97 ± 4 | [1][6] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol outlines a standard procedure for the extraction of 3-HIB from plasma samples.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Vortex the plasma sample and transfer 50 µL to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of an internal standard working solution (e.g., D6-3-Hydroxyisobutyrate in a suitable solvent).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (or 30% sulfosalicylic acid[11]) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a common silylation procedure for 3-HIB prior to GC-MS analysis.
-
Sample Preparation: Use 50 µL of plasma extract (from a protein precipitation step as described in Protocol 1).
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.
-
Methoxyamination (Optional but Recommended): To prevent multiple derivatives from ketone groups, add 20 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes.
-
Silylation: Add 30 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubation: Incubate the mixture at 70°C for 1 hour to ensure complete derivatization.[9]
-
Cooling: Allow the sample to cool to room temperature.
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
Visualizations
Caption: LC-MS/MS workflow for 3-HIB detection in plasma.
Caption: Troubleshooting logic for low 3-HIB signal.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. bHB(Beta-Hydroxybutyric Acid) ELISA Kit [elkbiotech.com]
- 4. mybiosource.com [mybiosource.com]
- 5. biocompare.com [biocompare.com]
- 6. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of this compound with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Best Practices For Plasma Preparation [needle.tube]
- 14. Specimens used for HIV testing - Guidelines for Using HIV Testing Technologies in Surveillance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. youtube.com [youtube.com]
Navigating the Matrix: A Technical Guide to Minimizing Ion Suppression for 3-Hydroxyisobutyrate in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the LC-MS analysis of 3-Hydroxyisobutyrate (3-HIB), a key metabolite in various physiological and pathological processes.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound (3-HIB) by liquid chromatography-mass spectrometry (LC-MS). Ion suppression, a prevalent matrix effect, can significantly compromise the accuracy and sensitivity of 3-HIB quantification. This guide offers practical solutions, detailed experimental protocols, and comparative data to help you minimize ion suppression and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for 3-HIB analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting matrix components from a biological sample (e.g., salts, phospholipids, other metabolites) interfere with the ionization of the target analyte, in this case, 3-HIB. This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, and decreased sensitivity. Given that 3-HIB is a small, polar molecule, it often elutes early in reversed-phase chromatography, a region where many matrix components also elute, making it particularly susceptible to ion suppression.
Q2: How can I identify if ion suppression is affecting my 3-HIB signal?
A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of 3-HIB is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. A dip in the baseline signal of 3-HIB at its expected retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the primary strategies to minimize ion suppression for 3-HIB?
A3: The three main strategies to combat ion suppression for 3-HIB are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Optimization: To separate 3-HIB from co-eluting interferences.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for signal variability caused by ion suppression.
Q4: Is derivatization a useful technique for 3-HIB analysis?
A4: Yes, derivatization can be highly beneficial. It involves chemically modifying 3-HIB to improve its chromatographic retention and ionization efficiency. This can shift the analyte's elution time away from the region of severe ion suppression and enhance its signal intensity, leading to improved sensitivity and accuracy.
Troubleshooting Guide: Minimizing 3-HIB Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your LC-MS analysis of 3-HIB.
Problem 1: Low and Inconsistent 3-HIB Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Improve Sample Preparation: Transition from a simple protein precipitation (PPT) to a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). While direct comparative data for 3-HIB is limited in publicly available literature, for small polar molecules in general, SPE and LLE offer superior removal of phospholipids and other interferences compared to PPT.
-
Optimize Chromatography: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is well-suited for retaining and separating polar analytes like 3-HIB, often moving its elution away from the early-eluting, highly suppressing matrix components seen in reversed-phase chromatography.
-
Implement Derivatization: Derivatizing 3-HIB with an agent like 3-nitrophenylhydrazine (3-NPH) can increase its hydrophobicity, leading to better retention on a reversed-phase column and enhanced ionization efficiency.
Data Presentation: Comparison of Sample Preparation Techniques
While specific quantitative data for this compound is not extensively available in a comparative format, the following table provides a qualitative and representative quantitative comparison of common sample preparation methods for small polar metabolites, which can guide the selection of an appropriate strategy for 3-HIB. The quantitative values are illustrative and based on studies of similar small carboxylic acids.
| Sample Preparation Method | Principle | Phospholipid Removal Efficiency | Analyte Recovery (Representative for Small Carboxylic Acids) | Matrix Effect (Representative for Small Carboxylic Acids) | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Low to Moderate[1] | 80-95%[2] | High (significant ion suppression)[1][2] | High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High[1][3] | 70-90%[3] | Low (minimal ion suppression)[3] | Medium |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Moderate to High | 60-85%[4] | Low to Moderate | Medium |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for initial screening but may require further optimization or a more advanced technique for quantitative analysis due to potential for significant matrix effects.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d6, if available) solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Protocol 2: HILIC-LC-MS/MS Method for 3-HIB Analysis
This method is designed to improve the retention and separation of 3-HIB from interfering matrix components.
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition (example): Precursor ion (m/z) for 3-HIB -> Product ion (m/z)
-
MS Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for 3-HIB.
Protocol 3: Derivatization of 3-HIB with 3-Nitrophenylhydrazine (3-NPH)
This protocol enhances the chromatographic and mass spectrometric properties of 3-HIB.
-
Sample Preparation: Use the supernatant from the Protein Precipitation protocol (Protocol 1, step 6).
-
Derivatization Reagent Preparation:
-
3-NPH Solution: 200 mM 3-nitrophenylhydrazine HCl in 50% methanol.
-
EDC Solution: 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride with 6% pyridine in 50% methanol.
-
-
Derivatization Reaction:
-
To 50 µL of the sample supernatant, add 25 µL of the 3-NPH solution and 25 µL of the EDC solution.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
-
Quenching: Add 100 µL of 0.1% formic acid in water to stop the reaction.
-
Injection: Inject an appropriate volume into the LC-MS system.
-
LC-MS Analysis: Use a standard reversed-phase C18 column with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor the appropriate MRM transition for the 3-NPH derivative of 3-HIB.
Visualizing the Workflow and Logic
The following diagrams illustrate the decision-making process and experimental workflows for minimizing ion suppression in 3-HIB analysis.
Caption: Troubleshooting workflow for minimizing 3-HIB ion suppression.
Caption: Comparison of three common sample preparation workflows.
By systematically applying the strategies and protocols outlined in this guide, researchers can effectively minimize ion suppression and achieve reliable, high-quality quantitative data for this compound in their LC-MS analyses.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Quantification of 3-Hydroxyisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Hydroxyisobutyrate (3-HIB).
Troubleshooting Guides and FAQs
Sample Preparation and Extraction
Question: I am seeing significant ion suppression in my 3-HIB analysis from plasma samples. What is the most likely cause and how can I mitigate it?
Answer: Significant ion suppression in plasma samples is often due to co-eluting matrix components, particularly phospholipids and proteins.[1][2] The choice of sample preparation technique is critical in minimizing these effects. While protein precipitation is a quick and simple method, it may not be sufficient for removing all interfering substances.[3] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract, leading to reduced matrix effects.[2][4] For highly complex matrices, a combination of methods, such as protein precipitation followed by SPE, may be necessary to achieve the desired level of cleanliness.
Question: What are the advantages and disadvantages of different sample preparation methods for 3-HIB quantification?
Answer: The selection of a sample preparation method depends on the required sensitivity, throughput, and the complexity of the sample matrix. Here is a summary of common techniques:
| Method | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May result in significant matrix effects due to incomplete removal of interfering compounds. |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery for polar compounds. |
| Solid-Phase Extraction (SPE) | Offers high selectivity and can effectively remove interfering matrix components.[2] | Can be more time-consuming and expensive than PPT or LLE. |
Question: I am observing poor recovery of 3-HIB during sample extraction. What could be the issue?
Answer: Poor recovery of 3-HIB can be due to several factors. If using LLE, ensure the pH of the aqueous phase is optimized to keep 3-HIB in its non-ionized form for efficient partitioning into the organic solvent. For SPE, check that the sorbent chemistry is appropriate for retaining and eluting 3-HIB. Also, ensure that the wash steps are not too harsh, which could lead to premature elution of the analyte. In some cases, derivatization of 3-HIB may be necessary to improve its retention on the SPE column and enhance its extraction efficiency.
Chromatography and Mass Spectrometry
Question: My 3-HIB peak is showing poor chromatographic shape and co-elutes with other peaks. How can I improve this?
Answer: Poor peak shape and co-elution can be addressed by optimizing the liquid chromatography (LC) conditions. Consider adjusting the mobile phase composition, gradient profile, and flow rate. Using a column with a different stationary phase chemistry can also improve separation. For instance, a C18 column is commonly used for reversed-phase chromatography of small molecules like 3-HIB.[5] A longer column or a smaller particle size can also increase resolution.
Question: How do I choose the right ionization mode and mass transitions for 3-HIB analysis?
Answer: this compound is a small carboxylic acid and is typically analyzed in negative ion mode electrospray ionization (ESI). The deprotonated molecule [M-H]⁻ is the precursor ion. To determine the optimal product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), you will need to perform infusion experiments with a pure standard of 3-HIB to identify the most abundant and stable fragment ions.
Data Analysis and Quantification
Question: What is the best internal standard to use for 3-HIB quantification to correct for matrix effects?
Answer: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard for 3-HIB, such as ³-Hydroxyisobutyrate-d6, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute with 3-HIB and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Question: I don't have access to a stable isotope-labeled internal standard. What are my other options for quantification?
Answer: If a SIL internal standard is not available, other strategies can be employed to compensate for matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[7] This helps to mimic the matrix effects seen in the unknown samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and then extrapolating to determine the endogenous concentration. This is a robust method for correcting matrix effects but is more time-consuming.
-
Surrogate Matrix: If a blank biological matrix is unavailable, a surrogate matrix with similar properties can be used to prepare calibrators.[4]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol is a representative method synthesized from established procedures for similar small molecule quantification in plasma.[8][9]
1. Materials and Reagents
-
This compound analytical standard
-
³-Hydroxyisobutyrate-d6 (or other suitable SIL internal standard)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Human plasma (blank and study samples)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL ³-Hydroxyisobutyrate-d6 in methanol).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
MRM Transitions: To be optimized, but a potential transition for 3-HIB is m/z 103 -> 59.
4. Data Analysis
-
Quantify 3-HIB using a calibration curve constructed from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Visualizations
Valine Catabolic Pathway
Caption: The catabolic pathway of the branched-chain amino acid valine, leading to the production of this compound (3-HIB).
Experimental Workflow for 3-HIB Quantification
Caption: A typical experimental workflow for the quantification of 3-HIB in plasma samples using LC-MS/MS.
Logical Relationship of Matrix Effect Mitigation Strategies
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 5. A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: 3-Hydroxyisobutyrate (3-HIB) in Frozen Serum
This technical support center provides guidance on the stability of 3-Hydroxyisobutyrate (3-HIB) in frozen human serum samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound (3-HIB) in serum samples stored at -80°C?
A1: While specific long-term stability data for this compound (3-HIB) in frozen serum is not extensively documented in publicly available literature, data from its structural isomer, 3-hydroxybutyrate (3-HB), suggests that it is a stable analyte under frozen conditions.[1][2] For critical applications, it is highly recommended to perform an in-house stability study to determine the acceptable storage duration for your specific experimental conditions.
Q2: Can I store serum samples intended for 3-HIB analysis at -20°C?
A2: Storage at -80°C is strongly recommended for long-term stability of metabolites. While some stable analytes can be stored at -20°C for shorter periods, the risk of degradation increases at this temperature over time. For a related compound, acetoacetate, significant degradation is observed at -20°C compared to -80°C.[3][4] Given the lack of specific data for 3-HIB, -80°C storage is the most prudent approach to ensure sample integrity.
Q3: How many freeze-thaw cycles can my serum samples undergo before 3-HIB concentration is affected?
A3: The impact of freeze-thaw cycles on 3-HIB concentration in serum has not been specifically reported. However, for many common clinical chemistry analytes, multiple freeze-thaw cycles can lead to significant changes in measured concentrations.[5][6] It is best practice to aliquot serum samples into single-use vials after collection and before the initial freezing to avoid the need for repeated freeze-thaw cycles. If this is not possible, a validation study should be performed to assess the impact of freeze-thaw cycles on 3-HIB levels.
Q4: What are the most critical pre-analytical factors to consider when collecting and processing serum for 3-HIB analysis?
A4: Several pre-analytical factors can influence 3-HIB concentrations:
-
Patient Status: Factors such as fasting status, diet, and exercise can physiologically alter 3-HIB levels.[7]
-
Blood Collection: Use appropriate serum collection tubes. While serum is generally acceptable, some anticoagulants like EDTA and oxalate have been shown to interfere with the enzymatic determination of the related compound 3-hydroxybutyrate.[1][2]
-
Processing Time: Serum should be separated from whole blood promptly after collection. Delays can lead to changes in metabolite concentrations due to ongoing cellular metabolism.[8] Centrifugation should ideally occur within one hour of blood collection.[7]
-
Storage Temperature: As discussed, immediate freezing and storage at -80°C is crucial for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in 3-HIB levels between samples from the same time point. | Inconsistent sample handling (e.g., variable time before centrifugation or freezing).Different numbers of freeze-thaw cycles between samples. | Standardize the entire sample collection and processing workflow. Ensure all samples are processed with consistent timing and temperature conditions. Aliquot samples to avoid freeze-thaw cycles. |
| Unexpectedly low 3-HIB concentrations in stored samples. | Potential degradation due to improper storage temperature (e.g., -20°C instead of -80°C) or extended storage duration.Multiple freeze-thaw cycles. | Review sample storage history. If possible, analyze a fresh sample to establish a baseline. For future studies, ensure storage at -80°C and minimize freeze-thaw cycles. Conduct a stability study to define acceptable storage limits. |
| Interference or poor recovery in the analytical assay. | Choice of anticoagulant in the collection tube may interfere with the assay chemistry, particularly for enzymatic assays.[1][2] | Use serum (red-top tubes) or heparinized plasma for collection. If using an enzymatic assay, verify that the chosen anticoagulant does not interfere with the enzyme's activity. |
Data on the Stability of a Related Analyte: 3-Hydroxybutyrate
Due to the limited direct data on this compound stability, the following tables summarize the stability of the structurally similar compound, 3-hydroxybutyrate, in serum. This information can serve as a conservative estimate for experimental planning.
Table 1: Stability of 3-Hydroxybutyrate in Serum at Different Temperatures
| Temperature | Duration | Average Change (%) | Reference(s) |
| Room Temperature | 7 days | +5.3% | |
| 4°C | 7 days | +5.3% | |
| -20°C | 40 days | Very stable (inferred from comparison with acetoacetate) | [3][4] |
| -80°C | 40 days | Very stable (inferred from comparison with acetoacetate) | [3][4] |
Note: The positive change at room temperature and 4°C in one study was within the range of initial measurements and may not be clinically significant.
Experimental Protocols
Protocol: Serum Sample Collection and Processing for 3-HIB Analysis
-
Patient Preparation: Ensure subjects adhere to any study-specific requirements (e.g., fasting).
-
Blood Collection:
-
Collect whole blood into serum separator tubes (SST) or red-top tubes.
-
Invert the tubes gently 5-10 times to mix the clot activator.
-
-
Clotting:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 1,000-1,300 x g for 15 minutes at 4°C. This should be done within one hour of collection.
-
-
Aliquoting:
-
Carefully aspirate the serum, avoiding the buffy coat and red blood cells.
-
Dispense the serum into pre-labeled, single-use cryovials.
-
-
Freezing and Storage:
-
Immediately freeze the aliquots at -80°C.
-
Maintain a detailed log of sample storage times and any temperature excursions.
-
Protocol: In-House Stability Assessment of 3-HIB in Frozen Serum
-
Sample Pooling: Create a pool of human serum with a known concentration of 3-HIB.
-
Aliquoting: Dispense the pooled serum into multiple single-use cryovials.
-
Baseline Analysis (T=0): Analyze a set of aliquots immediately to establish the baseline 3-HIB concentration.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage temperature.
-
Thawing: Thaw the samples under controlled conditions (e.g., on ice).
-
Analysis: Analyze the 3-HIB concentration in the thawed samples using a validated analytical method (e.g., LC-MS/MS or GC-MS).
-
Data Evaluation: Compare the 3-HIB concentrations at each time point to the baseline concentration to determine the percentage change. Establish an acceptable limit for this change based on the assay's variability and the study's requirements.
Visualizations
Caption: Recommended workflow for serum sample handling for 3-HIB analysis.
Caption: Logical flow for troubleshooting inconsistent 3-HIB results.
References
- 1. bevital.no [bevital.no]
- 2. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. tandfonline.com [tandfonline.com]
- 8. todaysveterinarynurse.com [todaysveterinarynurse.com]
enzymatic assay interference from other hydroxybutyrate isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays for β-hydroxybutyrate (β-HB). The information below addresses common issues, with a focus on potential interference from other hydroxybutyrate isomers.
Frequently Asked Questions (FAQs)
Q1: How do enzymatic β-hydroxybutyrate assays work?
A1: Enzymatic assays for β-hydroxybutyrate are based on the specific action of the enzyme β-hydroxybutyrate dehydrogenase (BDH).[1][2] In the presence of its specific substrate, D-β-hydroxybutyrate, the enzyme catalyzes the oxidation of β-HB to acetoacetate. This reaction involves the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[1][2] The resulting increase in NADH concentration can be measured spectrophotometrically (at 340 nm) or through a coupled colorimetric or fluorometric reaction, where NADH reduces a probe to generate a colored or fluorescent product.[1][2][3] The intensity of the signal is directly proportional to the concentration of β-HB in the sample.
Q2: Are these assays specific to β-hydroxybutyrate? What about other isomers like α-hydroxybutyrate or γ-hydroxybutyrate?
A2: Yes, enzymatic β-hydroxybutyrate assays are highly specific for D-β-hydroxybutyrate (also known as (R)-3-hydroxybutyrate), which is the biologically relevant isomer.[4] The enzyme β-hydroxybutyrate dehydrogenase has a strict stereospecificity for the D-enantiomer.[4] Assays for other isomers, such as gamma-hydroxybutyrate (GHB), utilize a different, specific enzyme, GHB dehydrogenase.[5][6] Similarly, specific enzymatic assays have been developed for alpha-hydroxybutyrate, which employ an engineered hydroxybutyrate dehydrogenase tailored for that substrate.[7] This enzymatic specificity minimizes the risk of cross-reactivity with other hydroxybutyrate isomers in a well-designed β-HB assay.
Q3: Can L-β-hydroxybutyrate interfere with the assay?
A3: No, the β-hydroxybutyrate dehydrogenase used in these assays is specific for the D-enantiomer of β-hydroxybutyrate.[4] Therefore, the L-enantiomer is not recognized by the enzyme and will not be detected.
Q4: What are some common sources of interference in enzymatic β-HB assays?
A4: Besides the potential for cross-reactivity with other isomers (which is generally low), other substances can interfere with the assay. These can include:
-
Endogenous enzymes in the sample: Samples that have not been properly processed to remove proteins can contain enzymes that may interfere with the assay's reaction cascade.
-
Reducing or oxidizing agents: Compounds that can affect the NAD+/NADH ratio, such as high concentrations of ascorbic acid, can lead to inaccurate results.
-
Chelating agents: EDTA at concentrations above 0.5 mM can interfere with the assay.
-
Detergents: High concentrations of detergents like SDS, NP-40, and Tween-20 can disrupt enzyme function.
-
High background: Samples containing substances that absorb light or fluoresce at the detection wavelengths can lead to elevated background readings. A sample blank is crucial in these cases.
Q5: How should I prepare my samples to minimize interference?
A5: Proper sample preparation is critical for accurate results. Here are some general guidelines:
-
Deproteinization: For serum, plasma, and other biological fluids, it is highly recommended to deproteinize the samples. This can be achieved through methods like perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (KOH), or by using 10 kDa molecular weight cutoff spin filters.
-
Dilution: If high concentrations of β-HB or interfering substances are expected, diluting the sample in the assay buffer can help bring the measurements within the standard curve range and reduce the impact of interferents.
-
Fresh Samples: Whenever possible, use fresh samples. If storage is necessary, follow the recommended storage conditions (usually -80°C) to prevent degradation of β-HB.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Background Signal | 1. Intrinsic color or fluorescence of the sample. 2. Contamination of reagents or plate. 3. Incomplete deproteinization. | 1. Run a sample blank (sample without the enzyme mix) to subtract the background signal. 2. Use fresh, high-quality reagents and clean plates. 3. Ensure the deproteinization protocol was followed correctly. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect assay procedure. 3. Low concentration of β-HB in the sample. 4. Presence of enzyme inhibitors in the sample. | 1. Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme mix for each experiment. 2. Double-check all pipetting steps, incubation times, and temperature. 3. Concentrate the sample if possible, or use a more sensitive (e.g., fluorometric) assay. 4. Review sample composition for potential inhibitors. Consider further sample purification. |
| Inconsistent Readings (High CV) | 1. Pipetting errors. 2. Inadequate mixing of reagents. 3. Temperature fluctuations during incubation. 4. Bubbles in the wells. | 1. Use calibrated pipettes and be careful with small volumes. 2. Gently vortex or pipette to mix all solutions thoroughly before adding to the wells. 3. Ensure a stable incubation temperature. 4. Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present. |
| Suspected Isomer Interference | 1. Presence of high concentrations of α- or γ-hydroxybutyrate. 2. Use of a non-specific assay kit. | 1. While unlikely to be significant with specific assays, if suspected, consider analyzing the sample with a confirmatory method like LC-MS/MS. 2. Ensure you are using a reputable, well-validated assay kit that specifies its high specificity for D-β-hydroxybutyrate. |
Data Presentation
Table 1: Specificity of β-Hydroxybutyrate Dehydrogenase
The following table summarizes the known specificity of β-hydroxybutyrate dehydrogenase (BDH) used in typical enzymatic assays. Quantitative cross-reactivity data is often not explicitly provided in commercial assay kits, as the interference is considered negligible for most research applications.
| Compound | Common Name | Enzyme Specificity/Cross-Reactivity | Notes |
| D-β-Hydroxybutyrate | (R)-3-Hydroxybutyrate | High (Primary Substrate) | The biologically active isomer, specifically measured by the assay. |
| L-β-Hydroxybutyrate | (S)-3-Hydroxybutyrate | Negligible | The enzyme is stereospecific for the D-enantiomer. |
| α-Hydroxybutyrate | 2-Hydroxybutyrate | Very Low to Negligible | Specific enzymatic assays exist for α-HB, indicating low cross-reactivity with β-HB assays. |
| γ-Hydroxybutyrate | GHB, 4-Hydroxybutyrate | Negligible | Specific GHB dehydrogenase is used for its detection. |
Note: The cross-reactivity is generally considered to be less than 1% for the non-target isomers in high-quality enzymatic assays, though this can vary between manufacturers. It is always recommended to consult the manufacturer's specifications for the specific assay kit being used.
Experimental Protocols
Protocol 1: General Enzymatic β-Hydroxybutyrate Assay (Colorimetric/Fluorometric)
This protocol provides a general workflow. Always refer to the specific manual of your assay kit for detailed instructions, reagent volumes, and incubation times.
-
Reagent Preparation:
-
Prepare the β-HB Assay Buffer, Enzyme Mix, and Probe/Substrate solution according to the kit's instructions. Keep the Enzyme Mix on ice.
-
-
Standard Curve Preparation:
-
Prepare a series of β-HB standards by diluting the provided stock solution in the assay buffer. A typical range might be from 0 to 1 mM.
-
-
Sample Preparation:
-
If necessary, deproteinize samples using PCA precipitation or a 10 kDa spin filter.
-
Add 2-50 µL of the prepared sample to wells of a 96-well plate.
-
For each sample with potential background interference, prepare a parallel well for a sample blank (to which you will add a blank reagent mix without the enzyme).
-
Adjust the volume in all wells to 50 µL with β-HB Assay Buffer.
-
-
Reaction Mix:
-
Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Probe/Substrate according to the kit's protocol.
-
For sample blanks, prepare a similar mix but replace the Enzyme Mix with Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Master Reaction Mix to each standard and sample well.
-
Add 50 µL of the blank mix to the sample blank wells.
-
Mix gently and incubate at room temperature (or as specified) for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.
-
-
Calculation:
-
Subtract the zero standard reading from all standard and sample readings.
-
If a sample blank was used, subtract the blank reading from the corresponding sample reading.
-
Plot the standard curve and determine the β-HB concentration in the samples.
-
Visualizations
Caption: Workflow for a typical enzymatic β-hydroxybutyrate assay.
Caption: Principle of the enzymatic β-hydroxybutyrate assay.
Caption: A logical troubleshooting workflow for enzymatic β-HB assays.
References
- 1. cbioc.com [cbioc.com]
- 2. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-3-hydroxybutyrate dehydrogenase from Pseudomonas fragi: molecular cloning of the enzyme gene and crystal structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. buhlmannlabs.ch [buhlmannlabs.ch]
- 7. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for 3-Hydroxyisobutyrate GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of 3-Hydroxyisobutyrate (3-HIB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your derivatization and analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound (3-HIB)?
A1: this compound is a polar organic acid with low volatility due to its hydroxyl (-OH) and carboxyl (-COOH) functional groups. Direct injection onto a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, because the compound will not readily vaporize in the GC inlet.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This transformation is crucial for achieving the sharp, symmetrical peaks necessary for accurate and sensitive quantification by GC-MS.[4]
Q2: What are the most common derivatization reagents for 3-HIB analysis?
A2: Silylation is the most widely used derivatization technique for organic acids like 3-HIB.[5] The most common silylating agents are:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and highly reactive reagent.[6]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered more volatile than BSTFA, with by-products that are also highly volatile, which can minimize chromatographic interference.[1][3][7]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than trimethylsilyl (TMS) derivatives and can provide unique mass spectral fragmentation patterns.[8][9][10]
Often, a catalyst such as Trimethylchlorosilane (TMCS) is added (typically 1-10%) to increase the reactivity of the silylating agent, especially for hindered functional groups.[5][6]
Q3: What are the key differences between BSTFA, MSTFA, and MTBSTFA for 3-HIB derivatization?
A3: The choice of silylating agent can impact derivative stability, volatility, and mass spectral characteristics.
-
BSTFA and MSTFA both form Trimethylsilyl (TMS) derivatives. MSTFA and its byproducts are generally more volatile than those of BSTFA, which can lead to a cleaner chromatogram with less interference.[3][7]
-
MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are bulkier and more stable to hydrolysis than TMS derivatives, which can be an advantage during sample preparation and analysis.[10][11] The fragmentation pattern of TBDMS derivatives in the mass spectrometer is often characterized by a prominent [M-57] ion (loss of a tert-butyl group), which can be useful for identification and quantification.[10][11]
Q4: Should I perform a one-step or two-step derivatization for 3-HIB?
A4: For organic acids like 3-HIB that do not have a ketone or aldehyde group, a one-step silylation is typically sufficient. A two-step process, which involves methoximation followed by silylation, is generally used for compounds containing carbonyl groups to prevent the formation of multiple derivatives from different tautomers.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for 3-HIB | 1. Incomplete derivatization: The reaction may not have gone to completion.[12] 2. Presence of moisture: Silylating reagents are highly sensitive to water, which will preferentially react with the reagent.[10][12] 3. Analyte degradation: 3-HIB may have degraded during sample preparation or injection. 4. Instrumental issues: Leaks in the GC-MS system or a broken column can lead to no signal.[13] | 1. Optimize reaction conditions: Increase the reaction temperature (e.g., 60-80°C) and/or time (e.g., 30-60 minutes).[5][6] Ensure a sufficient excess of the derivatization reagent is used.[6] 2. Thoroughly dry samples: Lyophilize or evaporate samples to complete dryness under a stream of nitrogen before adding the derivatization reagent.[6] Use anhydrous solvents.[12] 3. Check sample stability: Minimize sample processing time and keep samples cold when possible. 4. Perform instrument maintenance: Check for leaks, especially at the injector septum and column fittings. Verify column integrity.[13] |
| Poor peak shape (tailing) | 1. Incomplete derivatization: Residual polar hydroxyl and carboxyl groups will interact with active sites in the GC system.[12] 2. Active sites in the GC system: The injector liner, column, or seals may have active sites that interact with the analyte.[14] 3. Column overload: Injecting too much sample can lead to peak fronting or tailing.[15] | 1. Re-optimize derivatization: Ensure the reaction has gone to completion by testing different reaction times and temperatures. Consider adding a catalyst like TMCS. 2. Use deactivated consumables: Employ a deactivated inlet liner and ensure the column is well-conditioned.[12][14] Trimming a small portion (10-20 cm) from the front of the column can remove active sites.[14] 3. Dilute the sample: Reduce the concentration of the sample being injected. |
| Poor reproducibility (variable peak areas) | 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volume can lead to inconsistent derivatization efficiency. 2. Sample matrix effects: Components in the sample matrix can interfere with the derivatization reaction or the ionization process in the mass spectrometer.[16][17] 3. Injection variability: Inconsistent injection volumes or technique can cause variations in peak area.[18] | 1. Standardize the derivatization protocol: Use an autosampler for precise reagent addition and a controlled heating block for consistent temperature. Ensure consistent reaction timing. 2. Use an internal standard: Add a structurally similar internal standard (e.g., a stable isotope-labeled 3-HIB) early in the sample preparation process to correct for variations. Use matrix-matched calibration standards.[19] 3. Use an autosampler: An autosampler will provide more consistent injections than manual injection.[20] |
| Multiple or unexpected peaks | 1. Side reactions or byproducts: The derivatization reagent may react with other components in the sample or degrade over time. 2. Partially derivatized 3-HIB: If the reaction is incomplete, you may see peaks corresponding to both the partially and fully derivatized analyte. 3. Contamination: Contamination from solvents, glassware, or the GC system can introduce extraneous peaks.[20] | 1. Use fresh, high-quality reagents: Store derivatization reagents properly under anhydrous conditions and discard if they are old or appear discolored.[12] 2. Optimize derivatization: Ensure the reaction goes to completion. 3. Run a reagent blank: Inject a sample containing only the derivatization reagent and solvent to identify any contaminant peaks. Ensure all glassware is scrupulously clean. |
Data Summary
Comparison of Common Silylation Reagents for 3-HIB Derivatization
| Derivatization Reagent | Derivative Formed | Key Advantages | Key Considerations | Typical Reaction Conditions |
| BSTFA (+/- 1% TMCS) | Trimethylsilyl (TMS) | Highly reactive, readily available.[6] | TMS derivatives can be susceptible to hydrolysis.[6] | 60-80°C for 30-60 min[5] |
| MSTFA (+/- 1% TMCS) | Trimethylsilyl (TMS) | More volatile byproducts, leading to cleaner chromatograms.[1][3] | TMS derivatives can be susceptible to hydrolysis. | 60-80°C for 30-60 min[7] |
| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less prone to hydrolysis.[10] Unique fragmentation pattern ([M-57]) aids in identification.[11] | Slower reaction kinetics may require higher temperatures or longer reaction times.[10] | 80-100°C for 60-120 min[10] |
Experimental Protocols
Protocol 1: One-Step Silylation of 3-HIB using MSTFA with 1% TMCS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine extract), add a suitable internal standard.
-
If the sample is aqueous, it must be dried completely. This can be achieved by lyophilization (freeze-drying) or by evaporation under a gentle stream of nitrogen gas. It is critical that no moisture remains, as silylating reagents are highly water-sensitive.[10]
-
-
Derivatization:
-
To the dried sample residue, add 50 µL of a silylating agent mixture, such as MSTFA + 1% TMCS.
-
Cap the vial tightly.
-
Vortex the vial for 30 seconds to ensure the residue is fully dissolved in the reagent.
-
Incubate the vial at 60°C for 45 minutes in a heating block or oven.[5]
-
-
GC-MS Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
If necessary, centrifuge the vial to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for GC-MS injection.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: One-Step Silylation of 3-HIB using MTBSTFA
-
Sample Preparation:
-
Follow the same sample preparation and drying steps as in Protocol 1.
-
-
Derivatization:
-
GC-MS Analysis:
-
Follow the same analysis steps as in Protocol 1.
-
Visualizations
Caption: Workflow for 3-HIB derivatization.
Caption: Troubleshooting logic for 3-HIB analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. mdpi.com [mdpi.com]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. aelabgroup.com [aelabgroup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Robust 3-Hydroxyisobutyrate (3-HIB) Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on sample preparation for the accurate and robust measurement of 3-Hydroxyisobutyrate (3-HIB).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for measuring 3-HIB?
A1: The most common and robust methods for the quantification of 3-HIB are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, while GC-MS typically requires a derivatization step to make 3-HIB volatile.[3][4] Enzymatic assays are also available but may be susceptible to interference from structurally similar compounds.[2][5]
Q2: Which biological samples are suitable for 3-HIB measurement?
A2: 3-HIB can be reliably measured in a variety of biological matrices, including plasma, serum, urine, and saliva.[2][6][7] The choice of sample type may depend on the specific research question and the expected concentration of 3-HIB.
Q3: What are the critical pre-analytical factors to consider for sample collection and handling?
A3: To ensure sample integrity, it is crucial to follow standardized collection procedures. For blood samples, preferred anticoagulants are heparin or those in sodium fluoride tubes, as EDTA and oxalate have been shown to interfere with some 3-hydroxybutyrate assays.[8] Prompt processing to separate plasma or serum is recommended. For long-term storage, samples should be kept at -80°C to maintain analyte stability. Repeated freeze-thaw cycles should be avoided.
Q4: What is a matrix effect and how can it impact 3-HIB measurement?
A4: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the sample (e.g., phospholipids, salts, other metabolites).[9][10] This can lead to ion suppression or enhancement, resulting in the underestimation or overestimation of the true 3-HIB concentration, thereby affecting the accuracy and reproducibility of the results.[10][11]
Q5: How can a stable isotope-labeled internal standard (SIL-IS) improve my results?
A5: A SIL-IS, such as this compound-d6, is the most effective tool to compensate for matrix effects and variations in sample preparation.[10] Since the SIL-IS has nearly identical physicochemical properties to 3-HIB, it co-elutes and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low 3-HIB Recovery | 1. Suboptimal Protein Precipitation: Incomplete removal of proteins can lead to analyte loss. 2. Inefficient Extraction: The chosen solvent may not be optimal for extracting 3-HIB from the sample matrix. 3. Analyte Instability: Degradation of 3-HIB due to improper storage or handling. | 1. Ensure the correct ratio of precipitation solvent (e.g., ice-cold acetonitrile) to sample, typically 3:1 or 4:1 (v/v). Vortex thoroughly and allow sufficient incubation time at low temperature (e.g., 4°C) for complete protein precipitation.[10] 2. For Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), optimize the solvent system and pH to ensure efficient partitioning of 3-HIB. 3. Store samples at -80°C and avoid multiple freeze-thaw cycles. Process samples on ice. |
| High Signal Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors or variations in extraction times. 2. Matrix Effects: Significant and variable ion suppression between samples.[9] 3. Instrument Instability: Fluctuations in the LC-MS system performance. | 1. Use calibrated pipettes and ensure consistent timing for each step of the sample preparation protocol. Automation can improve precision. 2. Incorporate a stable isotope-labeled internal standard. Enhance sample cleanup using SPE to remove interfering matrix components.[10] 3. Perform system suitability tests before running the sample batch. Check for stable spray in the MS source and consistent LC pressure. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte. 2. Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too different from the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample extract. 2. Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Use a guard column and/or perform a column wash. If the problem persists, replace the analytical column. |
| Suspected Ion Suppression | 1. Co-elution with Matrix Components: Phospholipids or other endogenous molecules eluting at the same time as 3-HIB can suppress its ionization.[10] | 1. Post-column infusion experiment: Infuse a standard solution of 3-HIB post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of 3-HIB confirms ion suppression.[3] 2. Modify Chromatography: Adjust the gradient or change the stationary phase to separate 3-HIB from the suppression zone. 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove interferences. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative performance data for different sample preparation methods for 3-HIB analysis in human plasma. Note that these values can vary based on specific experimental conditions, instrumentation, and laboratory.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%)† | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 70 - 90% (Ion Suppression) | 0.045 µg/mL[12] | Fast, simple, inexpensive, high-throughput. | High matrix effects, less clean extract.[10] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 80 - 95% (Ion Suppression) | ~0.1 µg/mL | Cleaner extract than PPT, removes salts. | More labor-intensive, uses organic solvents. |
| Solid-Phase Extraction (SPE) | 90 - 110% | > 95% (Minimal Suppression) | < 0.01 µg/mL | Cleanest extract, minimal matrix effects, allows for concentration. | More expensive, requires method development.[10] |
†Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum 3-HIB Analysis
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d6) solution in a suitable solvent (e.g., 50:50 methanol:water).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid, 5% acetonitrile).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for Urine 3-HIB Analysis
-
Sample Thawing & Centrifugation: Thaw urine samples on ice. Centrifuge at 2000 x g for 5 minutes to remove any sediment.
-
Dilution: Dilute 100 µL of urine with 900 µL of water containing 0.1% formic acid.
-
Internal Standard Addition: Add the stable isotope-labeled internal standard to the diluted sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the entire diluted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the 3-HIB and internal standard from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporation & Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of this compound
This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid, valine.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.at [shimadzu.at]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Baseline Separation of 3-Hydroxyisobutyrate Isomers
Welcome to the Technical Support Center for the chromatographic separation of 3-Hydroxyisobutyrate (3-HIB) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving optimal baseline separation of 3-HIB enantiomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving baseline separation of this compound (3-HIB) isomers?
The primary challenge in separating this compound (3-HIB) enantiomers (R-3-HIB and S-3-HIB) lies in their identical physical and chemical properties in an achiral environment.[1] This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution.[2] Specific challenges include:
-
Low Enantioselectivity: Achieving adequate separation requires a chiral environment that interacts differently with each enantiomer. This is typically accomplished by using a chiral stationary phase (CSP) or a chiral derivatizing agent.
-
Co-elution with Structurally Similar Compounds: 3-HIB can co-elute with other structurally similar compounds present in biological samples, such as 3-hydroxybutyrate (BHB), which can interfere with accurate quantification.[3]
-
Peak Tailing: As a small, polar molecule, 3-HIB can exhibit poor peak shape, particularly peak tailing, on certain columns due to interactions with active sites on the stationary phase.
-
Low Concentrations in Biological Samples: The low endogenous concentrations of 3-HIB in some biological matrices can make detection and accurate quantification challenging, requiring sensitive analytical methods.
Q2: What is the most common analytical strategy for separating 3-HIB enantiomers?
A common and effective strategy is the indirect approach, which involves derivatization with a chiral agent to convert the enantiomers into diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[1] Another approach is the direct separation on a chiral stationary phase (CSP) without derivatization.
Q3: Can I use mass spectrometry (MS) alone to differentiate between 3-HIB isomers?
No, mass spectrometry alone cannot typically differentiate between enantiomers as they have the same mass-to-charge ratio (m/z). Therefore, a chromatographic separation step is essential prior to MS detection to resolve the isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the baseline separation of 3-HIB isomers.
Poor or No Resolution of Enantiomers
Symptom: The R- and S-3-HIB peaks are not separated (co-elute) or show very little separation (poor resolution).
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as temperature, time, and reagent concentration.[5] For methyl chloroformate derivatization, ensure the reaction is performed in an appropriate solvent mixture (e.g., methanol/pyridine/water) and that the pH is suitable. |
| Inappropriate Chiral Stationary Phase (CSP) | If using a direct method, the chosen CSP may not provide sufficient enantioselectivity for 3-HIB. Screen different types of CSPs (e.g., cyclodextrin-based, polysaccharide-based). Cyclodextrin-based chiral columns are often effective for the separation of enantiomers of small molecules like 3-HIB.[6] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is critical for chiral separations. For GC, optimize the temperature program and carrier gas flow rate. For HPLC, systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives.[7] |
| Incorrect Temperature | Temperature can significantly impact chiral recognition. For GC analysis, a precise temperature program is crucial. For HPLC, experiment with different column temperatures. Sometimes, sub-ambient temperatures can improve resolution. |
Peak Tailing
Symptom: The peaks for the 3-HIB isomers are asymmetrical with a pronounced "tail."
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Active sites on the column, such as residual silanol groups on silica-based columns, can cause peak tailing. For HPLC, adding a mobile phase modifier like a small amount of acid (e.g., formic acid) or a competing base can help to improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting. |
| Column Contamination | Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent to clean it. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the mobile phase. Dissolving the sample in a solvent that is too strong can cause peak distortion. |
Co-elution with Interfering Compounds
Symptom: The 3-HIB peak overlaps with a peak from another compound, such as 3-hydroxybutyrate (BHB).
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Selectivity | The analytical method lacks the selectivity to separate 3-HIB from the interfering compound. Optimize the chromatographic conditions to improve selectivity. This may involve changing the stationary phase, mobile phase composition, or temperature program.[2] |
| Inadequate Sample Preparation | The sample preparation method may not be effective at removing interfering compounds. Consider adding a solid-phase extraction (SPE) step to clean up the sample before analysis. |
| Confirmation of Co-elution | Use a mass spectrometer to analyze the peak at different points. If the mass spectrum changes across the peak, it indicates the presence of more than one compound.[2] |
Experimental Protocols
Protocol 1: Enantioselective GC-MS Analysis of 3-HIB after Derivatization
This protocol is based on the derivatization of 3-HIB with methyl chloroformate (MCF) followed by enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC/MS).
1. Sample Preparation (from Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Use a small aliquot of the supernatant for derivatization.
2. Derivatization with Methyl Chloroformate (MCF)
-
To 100 µL of the sample, add 33 µL of methanol/pyridine (2:1, v/v).
-
Vortex the mixture.
-
Add 5 µL of methyl chloroformate and vortex for 30 seconds.
-
Repeat the addition of 5 µL of methyl chloroformate and vortexing.
-
Add 100 µL of chloroform and 100 µL of 50 mM sodium bicarbonate solution.
-
Vortex for 10 seconds and centrifuge.
-
Collect the lower chloroform layer containing the derivatized analytes for GC-MS analysis.[8][9]
3. GC-MS Conditions
-
GC System: Agilent 6890/7890 GC or equivalent.
-
Chiral Column: Heptakis-(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-beta-cyclodextrin stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
MS System: Agilent 5973/5975 MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
Protocol 2: Chiral HPLC Separation of Hydroxybutyrate Enantiomers
While a specific protocol for this compound was not found, this protocol for the closely related ethyl 3-hydroxybutyrate provides a strong starting point and can be adapted.
1. Sample Preparation
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection: UV at an appropriate wavelength or MS.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be expected for the chiral separation of hydroxybutyrate esters on a polysaccharide-based chiral column. These values can serve as a benchmark for method development for 3-HIB.
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Ethyl 3-Hydroxybutyrate (Enantiomer 1) | Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | ~8.5 | 1.8 |
| Ethyl 3-Hydroxybutyrate (Enantiomer 2) | Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | ~9.5 | 1.8 |
Data is illustrative and based on typical performance for similar compounds.
Logical Troubleshooting Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Interference of this compound with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
Technical Support Center: Quality Control for Longitudinal 3-Hydroxyisobutyrate Studies
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for longitudinal studies involving 3-Hydroxyisobutyrate (3-HIB).
Section 1: Pre-Analytical Quality Control: Sample Handling and Integrity
The pre-analytical phase is a critical source of variability in metabolomics studies.[1] Proper handling of biological samples from collection to storage is paramount for reliable 3-HIB quantification.
Frequently Asked Questions (FAQs)
Q1: What is the best sample type for 3-HIB analysis (serum, plasma, or whole blood)?
A1: For analytes like hydroxybutyrates, NaF plasma, heparin plasma, and serum are generally preferred.[2][3] EDTA and oxalate have been shown to cause significant interference in the determination of the related compound 3-hydroxybutyrate and should be avoided.[2][3] Studies have demonstrated that 3-hydroxybutyrate is stable in whole blood, plasma, and serum, allowing flexibility in sample choice and time for processing.[2][3]
Q2: How critical are processing times and temperatures before long-term storage?
A2: Extremely critical. Delays in processing can significantly alter the concentrations of various metabolites. For instance, in serum, delays of 24 to 48 hours can lead to notable increases in amino acids like glutamic acid, glycine, and serine.[4] While some metabolites like fatty acids and beta-hydroxybutyrate appear robust to pre-storage handling variations, glycolysis metabolites and certain amino acids are susceptible to changes that could bias results.[5] It is crucial to establish and strictly adhere to a standardized protocol for all sample processing.
Q3: What are the recommended storage conditions for ensuring 3-HIB stability?
A3: Long-term stability is essential for longitudinal studies where samples are collected over extended periods. For 3-hydroxybutyrate, a related and often co-measured analyte, stability has been demonstrated in serum, plasma, and whole blood, making it suitable for storage to meet quality control needs.[2][3] While specific long-term stability data for 3-HIB is less detailed in the provided results, the general practice for metabolomics is to store samples at -80°C to minimize degradation. Consistency in freeze-thaw cycles is also critical, as repeated cycles can degrade metabolites.
Troubleshooting Guide: Pre-Analytical Issues
| Issue | Potential Cause | Recommended Action |
| High inter-sample variability unrelated to biological factors | Inconsistent sample collection or processing times. | Review and enforce standardized SOPs for blood collection, centrifugation, and aliquoting. Centrifuge and process all samples within 2 hours of collection.[4] |
| Degradation of 3-HIB suspected | Improper storage temperature or multiple freeze-thaw cycles. | Ensure all samples are stored at -80°C. Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Interference from anticoagulants | Use of EDTA or oxalate tubes. | Switch to heparin plasma, NaF plasma, or serum for sample collection.[2][3] |
Section 2: Analytical Quality Control: Accurate 3-HIB Quantification
The choice and validation of the analytical method are fundamental to the accuracy and reproducibility of 3-HIB measurements. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common, highly specific methods.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the typical performance characteristics of a reliable LC-MS/MS method for 3-HIB?
A1: A robust LC-MS/MS method for 3-HIB should demonstrate good linearity, low limits of detection, and high precision. For example, one method reported a linear range of 1 - 1000 µmol/L with a linearity (r²) of 0.998.[9] The limit of detection (LOD) was 1 µmol/L, with within-day and between-day coefficients of variation (CV) of 2-4% and 3-5%, respectively.[9] Another highly sensitive method achieved detection limits of less than 1 pg on-column.[8]
Q2: How can I avoid interference from isomers like 3-hydroxybutyrate (3-OHB)?
A2: Chromatographic separation is key. Capillary gas-liquid chromatography-mass spectrometry (GLC-MS) methods have been successfully employed to resolve 3-HIB from 3-OHB.[6][7] It's important to be aware that some older GC-MS methods could overestimate 3-HIB due to co-elution with other metabolites.[10] Modern, validated methods using appropriate chromatography can effectively separate these isomers.
Q3: Why is the use of an internal standard crucial?
A3: An internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., this compound-d5 or [13C4]3HB), is essential to correct for variations during sample preparation and instrument analysis.[8][9] The IS helps to account for extraction inefficiencies, matrix effects, and instrument drift, thereby improving the accuracy and precision of quantification.
Experimental Protocol: Example GC-MS/MS Method for 3-HIB
This is a generalized protocol based on common practices. Specific parameters must be optimized for your instrumentation.
-
Sample Preparation:
-
Thaw samples on ice.
-
To a small volume of sample (e.g., 5-50 µL of plasma), add an internal standard (e.g., this compound-d5).[9]
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant.
-
Evaporate the supernatant to dryness under nitrogen.
-
Derivatize the sample to make 3-HIB volatile for GC analysis (e.g., using tert-butyldimethylsilyl derivatization).[10]
-
-
GC-MS/MS Analysis:
-
Instrumentation: Use a system like an Agilent 7010B GC/TQ or equivalent.[9]
-
Chromatography: Employ a suitable capillary column to achieve separation from isomers.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 3-HIB using a calibration curve prepared with known standards.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linear Range | 1 - 1000 µmol/L | [9] |
| Linearity (r²) | > 0.998 | [8][9] |
| Limit of Detection (LOD) | < 1 µmol/L | [9] |
| Within-day CV | 2-4% | [9] |
| Between-day CV | 3-5% | [9] |
| Recovery | 98.5% - 108.8% | [8] |
Table 1: Typical performance metrics for 3-HIB analytical methods.
Section 3: Post-Analytical Quality Control & Longitudinal Considerations
In longitudinal studies, data is collected over time and often in multiple batches, introducing specific challenges like batch effects and instrument drift.[11][12][13]
Workflow for Longitudinal 3-HIB Studies with QC Checkpoints
Caption: Workflow for longitudinal 3-HIB studies highlighting key QC checkpoints.
Frequently Asked Questions (FAQs)
Q1: What are batch effects and how can they be minimized in a longitudinal study?
A1: Batch effects are technical variations in data that arise from processing samples in different groups or at different times.[12][13] These can be caused by changes in instrument performance, different reagent lots, or operator variability.[12] To minimize them:
-
Experimental Design: The most effective strategy is to assay all longitudinal samples from a single subject within the same analytical batch.[11] This prevents within-person changes from being confounded by between-batch variation.
-
Randomization: Randomize the injection order of samples within a batch to avoid confounding biological factors with instrument drift.
-
Quality Control Samples: Include pooled QC samples (made by combining small aliquots from all study samples) and run them periodically throughout each batch to monitor and correct for drift.[14]
Q2: What data normalization methods are appropriate for longitudinal metabolomics data?
A2: Normalization aims to remove unwanted sample-to-sample variation while preserving true biological differences.[15][16] Several methods exist:
-
Probabilistic Quotient Normalization (PQN): Often performs well for metabolomics data.[15]
-
Median Normalization: A robust method that adjusts each sample to a fixed median value, making it less sensitive to outliers.[16]
-
QC-Based Correction: Methods like Quality Control-Robust Spline Correction (QC-RSC) or Support Vector Regression (QC-SVR) use the signal from pooled QC samples to model and correct for analytical drift across a batch.[16]
-
Internal Standardization: As mentioned, using an internal standard is a fundamental normalization step.[16]
Troubleshooting Guide: Data Analysis Issues
Caption: Decision tree for troubleshooting high data variability in longitudinal studies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Influence of Preanalytical Biospecimen Handling on the Measurement of B Vitamers, Amino Acids, and Other Metabolites in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. usercontent.one [usercontent.one]
- 10. Interference of this compound with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 13. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
3-Hydroxyisobutyrate: A Key Metabolite Linking Branched-Chain Amino Acid Metabolism to Type 2 Diabetes
New research highlights elevated levels of 3-hydroxyisobutyrate (3-HIB), a byproduct of valine metabolism, in individuals with type 2 diabetes (T2D) compared to healthy individuals. This guide provides a comprehensive comparison of 3-HIB concentrations, details the experimental methods used for its measurement, and illustrates its metabolic context.
Circulating levels of the branched-chain amino acid (BCAA) valine and its catabolic intermediate, this compound (3-HIB), are increasingly recognized as significant markers of insulin resistance and T2D.[1][2][3] Studies have consistently demonstrated that individuals with hyperglycemia and established T2D have significantly higher plasma concentrations of 3-HIB.[1] This elevation is not merely an association; evidence suggests that 3-HIB may actively contribute to the pathogenesis of insulin resistance by modulating fatty acid transport and uptake in muscle and adipose tissue.[4][5]
Comparative Analysis of this compound Levels
The following table summarizes the quantitative data from studies comparing circulating 3-HIB concentrations in healthy controls and individuals with type 2 diabetes.
| Study Population | Healthy Controls (µM) | Type 2 Diabetes (µM) | Fold Change/Z-Score | Reference |
| HUSK Cohort (n=4,942) | Normoglycemia (baseline) | Hyperglycemia: z-score 0.45; T2D: z-score 0.87 | - | [1] |
| Diabetic vs. Normal Subjects | 21 ± 2 | 38 ± 5 | ~1.8-fold increase | [6] |
| Dysglycemic vs. Normoglycemic Men | Normoglycemic (baseline) | Dysglycemic: 19.4% higher | - | [7] |
Experimental Protocols
The accurate quantification of 3-HIB in biological samples is crucial for research in this area. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the precise measurement of 3-HIB.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol provides a general workflow for the analysis of 3-HIB in human plasma, synthesized from established methodologies.[6][8]
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of a cold extraction solvent (e.g., acetonitrile or a 9:1 methanol:water solution) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to complete dryness using a centrifugal evaporator or a gentle stream of nitrogen.
2. Derivatization:
-
Methoximation: Add a methoxyamine hydrochloride (MeOx) solution to the dried sample to protect the keto group of 3-HIB. This step prevents the formation of multiple derivatives.
-
Silylation: Following methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). This step replaces active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing the molecule's volatility for GC analysis.
3. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Separate the analytes on a suitable capillary column (e.g., Carbopack B/polyethylene glycol).
-
Mass Spectrometric Detection: Detect and quantify the derivatized 3-HIB using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Signaling Pathways and Metabolic Context
The elevation of 3-HIB in type 2 diabetes is intricately linked to the metabolism of branched-chain amino acids and its impact on insulin signaling and lipid metabolism.
Caption: Valine catabolism leading to 3-HIB and its role in insulin resistance.
The diagram above illustrates the catabolic pathway of the branched-chain amino acid valine.[9] In this pathway, valine is converted to 3-HIB through a series of enzymatic reactions catalyzed by branched-chain aminotransferase (BCAT), branched-chain α-keto acid dehydrogenase (BCKDH), and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[9][10] Elevated levels of 3-HIB are shown to stimulate the transport of fatty acids across endothelial cells, leading to increased fatty acid uptake by tissues such as skeletal muscle.[4][5] This can result in the accumulation of lipids, a condition known as lipotoxicity, which in turn impairs insulin signaling and contributes to the development of insulin resistance and type 2 diabetes.[4]
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 3. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain amino acid metabolism, insulin sensitivity and liver fat response to exercise training in sedentary dysglycaemic and normoglycaemic men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ketogenic Diet and Circulating 3-Hydroxyisobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ketogenic diet, a high-fat, low-carbohydrate regimen, induces a metabolic state of ketosis, characterized by the elevation of ketone bodies. This dietary intervention has garnered significant interest for its therapeutic potential in various metabolic diseases. One area of growing research is its impact on the metabolism of branched-chain amino acids (BCAAs), particularly the valine catabolite 3-hydroxyisobutyrate (3-HIB). Elevated levels of 3-HIB have been associated with insulin resistance, a key concern in metabolic health. This guide provides a comparative analysis of the effects of metabolic states relevant to the ketogenic diet on circulating 3-HIB levels, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Condition | Subject Group | Circulating this compound (µM) | Reference |
| Baseline (Overnight Fast) | Healthy Individuals | 21 ± 2 | [1][2] |
| Prolonged Fasting (72 hours) | Healthy Individuals | 97 ± 4 | [1][2] |
This table will be updated as direct comparative data from ketogenic diet intervention studies become available.
Signaling Pathway: Valine Catabolism and this compound Formation
The production of this compound is a key step in the catabolic pathway of the branched-chain amino acid valine. The following diagram illustrates this metabolic process.
Caption: Valine catabolism pathway leading to 3-HIB.
Experimental Protocols
Measurement of Circulating this compound
The quantification of 3-HIB in plasma or serum is crucial for understanding its physiological roles. A common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold (-20°C) protein precipitation solution (e.g., methanol containing an internal standard).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase C18 column for the separation of 3-HIB from other plasma components. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The transition of the deprotonated molecule [M-H]⁻ to a specific product ion is monitored for quantification.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., D6-3-hydroxyisobutyrate) should be used to correct for matrix effects and variations in sample preparation and instrument response.
Discussion
The ketogenic diet drastically alters substrate utilization, forcing the body to rely on fatty acids and ketone bodies for energy. This metabolic shift has profound effects on amino acid metabolism. Valine, a glucogenic amino acid, can be catabolized to produce intermediates for the Krebs cycle. The formation of 3-HIB is a critical step in this pathway.
While direct evidence from human ketogenic diet trials is limited, the significant increase in 3-HIB during prolonged fasting suggests that a ketogenic state likely elevates circulating 3-HIB levels.[1][2] This is because both conditions are characterized by low insulin and high glucagon levels, which promote the breakdown of protein and the subsequent catabolism of amino acids for gluconeogenesis or energy.
The potential elevation of 3-HIB under a ketogenic diet warrants further investigation, especially given its association with insulin resistance.[3][4][5] Understanding how a ketogenic diet modulates 3-HIB levels is crucial for elucidating the full metabolic impact of this dietary intervention and for identifying potential biomarkers to monitor its effects. Future research, including well-controlled human intervention studies, is necessary to provide a definitive comparison of 3-HIB levels in individuals on a ketogenic diet versus those on other diets.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of a ketogenic diet on circulating 3-HIB levels.
Caption: Workflow for a ketogenic diet intervention study.
References
- 1. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyisobutyrate as a Predictive Biomarker for Gestational Diabetes Mellitus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxyisobutyrate (3-HIB) as a potential predictive biomarker for Gestational Diabetes Mellitus (GDM) against other established and emerging biomarkers. The content summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes associated metabolic pathways and workflows to support research and development in this critical area.
Introduction
Gestational Diabetes Mellitus (GDM) is a metabolic complication of pregnancy with significant health implications for both mother and child. Early identification of women at high risk for developing GDM is crucial for timely intervention and improved outcomes. Recent metabolomic studies have identified this compound (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, as a potential early indicator of GDM.[1] Elevated levels of 3-HIB have been associated with insulin resistance and an increased risk of developing type 2 diabetes.[1] This guide evaluates the current evidence for 3-HIB as a predictive biomarker for GDM and compares its performance with other candidate markers. While studies consistently show an association between elevated 3-HIB and GDM, data on its performance as a standalone biomarker is limited. Often, its predictive value is reported as part of a broader metabolite panel.
Comparative Performance of GDM Biomarkers
The following tables summarize the predictive performance of this compound (as part of a biomarker panel) and other key biomarkers for GDM.
Table 1: Performance of this compound and Related Metabolites in Predicting GDM
| Biomarker(s) | Gestational Age of Sampling | Sensitivity (%) | Specificity (%) | AUC (95% CI) | Reference(s) |
| Panel including α-Hydroxybutyrate & β-Hydroxybutyrate | 2nd Trimester | 72.7 | 79.4 | 0.828 (0.745–0.892) | [2] |
| Panel including 2-Hydroxybutyrate & Stearic Acid (for postpartum diabetes) | 2nd Trimester | - | - | 0.90 | [3] |
Table 2: Performance of Alternative Biomarkers for GDM Prediction
| Biomarker | Gestational Age of Sampling | Sensitivity (%) | Specificity (%) | AUC (95% CI) | Reference(s) |
| Adipokines | |||||
| Adiponectin | 1st Trimester | 60.3 | 81.3 | 0.79 (0.75–0.82) | [4][5] |
| Adiponectin | 1st Trimester | 100 | 95.6 | - | [3] |
| Resistin | 1st Trimester | - | - | 0.836 | [6] |
| Hormones | |||||
| Sex Hormone-Binding Globulin (SHBG) | Pre-conception/Early Pregnancy | 70 | 74 | 0.78 (0.74–0.82) | [7] |
| Sex Hormone-Binding Globulin (SHBG) | 24-28 weeks | 80.1 | 84.2 | 0.897 (0.858–0.935) | [8] |
| Sex Hormone-Binding Globulin (SHBG) | 24-28 weeks | 90 | 96 | 0.913 (0.822-1.005) | [9] |
| Insulin Resistance Markers | |||||
| Fasting Insulin | < 16 weeks | 69.2 - 92.3 | 85.7 - 96.4 | - | [10] |
| HOMA-IR | Early Pregnancy | - | - | 0.827 (0.794-0.861) | [7] |
| HOMA-IR | Early Pregnancy | 67.5 | 61.1 | 0.638 | [8] |
| Established Clinical Markers | |||||
| Fasting Plasma Glucose | < 15+6 weeks | - | - | 0.681 | [11] |
| HbA1c | 1st Trimester | - | - | 0.809–0.840 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the quantification of this compound and other relevant metabolites.
Protocol 1: Quantification of this compound and other Organic Acids in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies for the analysis of organic acids in serum.
1. Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing a known concentration of a stable isotope-labeled analogue of 3-HIB (if available) or another non-endogenous organic acid.
-
Deproteinize the sample by adding 400 µL of ice-cold acetone.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 60°C for 30 minutes.
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 290°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of 3-HIB and other organic acids based on their characteristic ions.
4. Data Analysis:
-
Quantify 3-HIB by comparing the peak area of its characteristic ion to the peak area of the internal standard, using a calibration curve prepared with known concentrations of 3-HIB.
Protocol 2: Quantification of this compound and other Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general approach for targeted metabolomics of small polar molecules.
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing a mix of stable isotope-labeled internal standards, including an analogue for 3-HIB.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
2. Derivatization (if necessary for improved chromatographic retention and sensitivity):
-
For organic acids like 3-HIB, derivatization with a reagent such as 3-nitrophenylhydrazine (3-NPH) can be performed to enhance ionization efficiency in negative mode.[13]
-
Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, a coupling agent (e.g., EDC), and pyridine in an aqueous-organic solvent mixture.
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction and dilute the sample with the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase C18 column suitable for polar metabolites (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of organic phase to retain polar analytes, ramping up to elute less polar compounds, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the derivatization and target analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor-product ion transitions for 3-HIB and other target metabolites.
4. Data Analysis:
-
Peak integration and quantification are performed using the instrument's software. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Signaling Pathways and Experimental Workflows
Valine Catabolism and its Link to Insulin Resistance
This compound is a key intermediate in the catabolism of the branched-chain amino acid valine. Dysregulation of this pathway has been implicated in the pathogenesis of insulin resistance.
Experimental Workflow for GDM Biomarker Discovery
The discovery of novel biomarkers for GDM, such as 3-HIB, typically follows a multi-step metabolomics workflow.
Conclusion
This compound is a promising metabolite associated with the pathophysiology of GDM, reflecting dysregulation in branched-chain amino acid metabolism and insulin resistance. While current evidence strongly supports its association with GDM, further studies are required to validate its performance as a standalone predictive biomarker. The data presented in this guide suggest that a panel of biomarkers, potentially including 3-HIB alongside other metabolic and clinical indicators, may offer the most robust approach for the early prediction of GDM. The provided experimental protocols and workflow diagrams serve as a resource for researchers aiming to further investigate the role of 3-HIB and other metabolites in the prediction and management of GDM.
References
- 1. Novel first-trimester serum biomarkers for early prediction of gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Predictive Value of HOMA-IR in Gestational Diabetes: A Case–Control Study from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS based Gestational Diabetes Mellitus longitudinal study: Identification of 2-and 3-hydroxybutyrate as potential prognostic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted and untargeted metabolomic approach for GDM diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOMA-IR as a risk factor of gestational diabetes mellitus and a novel simple surrogate index in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The yield of early-pregnancy homeostasis of model assessment -insulin resistance (HOMA-IR) for predicting gestational diabetes mellitus in different body mass index and age groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-pregnancy fasting blood glucose, insulin, and insulin resistance independent predictors of GDM [medicaldialogues.in]
- 10. Prediction of gestational diabetes mellitus in a high-risk group by insulin measurement in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Letter: Early Assessment of the Risk for Gestational Diabetes Mellitus: Can Fasting Parameters of Glucose Metabolism Contribute to Risk Prediction? (Diabetes Metab J 2019;43:785â93) [e-dmj.org]
- 12. Factors in Gestational Diabetes Mellitus Predicting the Needs for Insulin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Cross-Species Examination of 3-Hydroxyisobutyrate Metabolism: Humans, Mice, and Rats
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged as a significant biomarker and signaling molecule implicated in various metabolic processes, most notably insulin resistance.[1][2] Understanding the species-specific nuances of 3-HIB metabolism is crucial for translating findings from preclinical animal models to human physiology and for the development of novel therapeutic strategies targeting metabolic diseases. This guide provides a comparative overview of 3-HIB metabolism in humans, mice, and rats, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. While direct comparative studies across these three species are limited, this guide synthesizes the current knowledge to highlight key similarities and potential differences.
Metabolic Pathway of this compound
The catabolism of valine to 3-HIB and its subsequent conversion to propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle, is a conserved pathway in mammals.[1][3][4] The initial steps of valine catabolism are shared with other branched-chain amino acids and involve transamination and oxidative decarboxylation.[3][5] The production of free 3-HIB is primarily regulated by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), while its degradation is catalyzed by this compound dehydrogenase (HIBADH).[6]
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Elevated 3-Hydroxyisobutyrate as a Marker of Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxyisobutyrate (3-HIB) as a biomarker for insulin resistance against other established and emerging markers. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in evaluating the utility of 3-HIB in their work.
Introduction to this compound and Insulin Resistance
Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin, leading to a cascade of metabolic dysregulations, including hyperglycemia, and is a hallmark of type 2 diabetes. The gold standard for quantifying insulin sensitivity is the hyperinsulinemic-euglycemic clamp, an invasive and labor-intensive procedure. Consequently, there is a pressing need for reliable and accessible biomarkers to detect and monitor insulin resistance.
This compound (3-HIB) is a catabolic intermediate of the branched-chain amino acid (BCAA) valine.[1] A growing body of evidence suggests a strong association between elevated circulating levels of 3-HIB and insulin resistance, positioning it as a potential biomarker for this condition.[1][2][3] This guide will delve into the data supporting this claim, compare its performance with alternative markers, and provide detailed experimental protocols for its measurement and the assessment of insulin resistance.
Comparative Analysis of Insulin Resistance Biomarkers
The utility of a biomarker is determined by its correlation with the disease state and its ability to discriminate between healthy and affected individuals. The following tables summarize the quantitative data from studies comparing 3-HIB with other common markers of insulin resistance.
Table 1: Correlation of this compound and Other Biomarkers with Insulin Resistance (HOMA2-IR)
| Biomarker | Spearman Correlation Coefficient (ρ) with HOMA2-IR | p-value | Study Cohort |
| This compound (3-HIB) | ~0.4 | <0.001 | WNOB-1 cohort (n=85) [1][2] |
| Valine | ~0.4 | <0.001 | WNOB-1 cohort (n=85)[1][2] |
| Fasting Insulin | Not explicitly reported in a comparative table | - | - |
| Branched-Chain Amino Acids (BCAAs) | Not explicitly reported in a comparative table | - | - |
Note: The Spearman correlation coefficient is a statistical measure of the strength and direction of a monotonic relationship between two ranked variables. HOMA2-IR (Homeostasis Model Assessment of Insulin Resistance) is a calculated measure of insulin resistance based on fasting glucose and insulin levels.
Table 2: Association of this compound with Other Metabolic Parameters
| Metabolic Parameter | Spearman Correlation Coefficient (ρ) with 3-HIB | p-value | Study Cohort |
| Body Mass Index (BMI) | ~0.4 | <0.001 | WNOB-1 cohort (n=85)[1][2] |
| Fasting Glucose | ~0.3 | <0.01 | WNOB-1 cohort (n=85)[1][2] |
| HDL Cholesterol | ~ -0.3 | <0.01 | WNOB-1 cohort (n=85)[1][2] |
| Triglycerides (TAG) | Not significant | >0.05 | WNOB-1 cohort (n=85)[1][2] |
These data indicate that circulating 3-HIB levels are positively correlated with HOMA2-IR, a widely used surrogate for insulin resistance, with a strength of association comparable to that of its precursor, valine.[1][2] Furthermore, 3-HIB levels are associated with key metabolic health indicators such as BMI and fasting glucose.[1][2]
Signaling Pathways and Experimental Workflows
To understand the biological context of 3-HIB as a biomarker, it is essential to visualize its origin and the methods used to assess its relationship with insulin resistance.
Figure 1. Valine catabolism pathway leading to 3-HIB.
Figure 2. Proposed mechanism of 3-HIB-induced insulin resistance.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Bro… [ouci.dntb.gov.ua]
Comparative Metabolomics of 3-Hydroxyisobutyrate in Different Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 3-Hydroxyisobutyrate (3-HIB), a metabolite of the branched-chain amino acid valine, across various tissues. An intermediate in valine catabolism, 3-HIB has emerged as a significant signaling molecule implicated in insulin resistance and type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic role of 3-HIB and its potential as a biomarker and therapeutic target.
Executive Summary
This compound (3-HIB) is gaining attention in metabolic research due to its association with insulin resistance and its role in regulating fatty acid transport.[1][2][3][4][5] Elevated levels of 3-HIB have been observed in the plasma and tissues of individuals with obesity and type 2 diabetes.[1][3][4] This guide summarizes the current understanding of 3-HIB metabolism across different tissues, presents available quantitative data, details common experimental protocols for its measurement, and visualizes the key metabolic and signaling pathways involved.
Data Presentation: this compound Concentrations Across Tissues
Quantitative data for 3-HIB concentrations across different human tissues from a single cohort is limited in the current literature. The following tables compile available data from various studies to provide a comparative overview. It is important to note that variations in study populations, analytical methods, and physiological states can influence these values.
Table 1: Plasma this compound Concentrations in Different Physiological States
| Physiological State | Mean Plasma 3-HIB Concentration (μM) | Study Population | Analytical Method | Reference |
| Normal (Overnight Fasted) | 21 ± 2 | Healthy Individuals | Gas Chromatography-Mass Spectrometry (GC-MS) | Avogaro et al., 1989[6] |
| Diabetic (Overnight Fasted) | 38 ± 5 | Diabetic Individuals | Gas Chromatography-Mass Spectrometry (GC-MS) | Avogaro et al., 1989[6] |
| 72-hour Fasted | 97 ± 4 | Healthy Individuals | Gas Chromatography-Mass Spectrometry (GC-MS) | Avogaro et al., 1989[6] |
| Normoglycemia | z-score baseline | 4,942 individuals | Not specified | Nilsen et al., 2020[1] |
| Hyperglycemia | z-score 0.45 higher than normoglycemia | 4,942 individuals | Not specified | Nilsen et al., 2020[1] |
| Type 2 Diabetes | z-score 0.87 higher than normoglycemia | 4,942 individuals | Not specified | Nilsen et al., 2020[1] |
Table 2: this compound in Muscle and Adipose Tissue
While direct quantitative comparisons of 3-HIB concentrations in muscle and adipose tissue alongside plasma are scarce, studies indicate that these tissues are significant sites of 3-HIB production and action.
| Tissue | Key Findings | Reference |
| Skeletal Muscle | Elevated 3-HIB levels are found in the muscle of db/db mice and human subjects with diabetes. Muscle cells are a source of secreted 3-HIB. | Jang et al., 2016[5] |
| Adipose Tissue | Differentiating white and brown adipocytes release increasing amounts of 3-HIB.[1][4] Adipose tissue may be a substantial contributor to elevated circulating 3-HIB in obesity and insulin resistance.[1] | Nilsen et al., 2020[1][4] |
Experimental Protocols
Accurate quantification of 3-HIB in biological samples is crucial for research in this field. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of this compound in Plasma using GC-MS
This protocol is based on the methodology described by Avogaro et al. (1989).[6]
a. Sample Preparation:
-
To 1 ml of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).
-
Deproteinize the sample by adding 1 ml of 10% trichloroacetic acid (TCA).
-
Vortex and centrifuge at 3000 rpm for 15 minutes.
-
Separate the supernatant.
b. Derivatization:
-
The organic acids in the supernatant are extracted and converted to their volatile derivatives (e.g., trimethylsilyl esters) for GC-MS analysis.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating organic acids.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode.
-
Quantification: Monitor specific ions for 3-HIB and the internal standard to calculate the concentration based on a standard curve.
Quantification of this compound in Tissues using LC-MS/MS
This protocol provides a general workflow for tissue analysis based on common metabolomics practices.
a. Tissue Homogenization and Metabolite Extraction:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add a cold extraction solvent (e.g., 80% methanol) containing an internal standard.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer.
-
Vortex and incubate at -20°C to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g) at 4°C.
-
Collect the supernatant containing the metabolites.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 or other suitable column for reverse-phase chromatography to separate 3-HIB from other metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Negative electrospray ionization (ESI) is commonly used for organic acids like 3-HIB.
-
Quantification: Develop a standard curve using known concentrations of 3-HIB and the internal standard to quantify the analyte in the tissue extracts.
Signaling Pathways and Metabolic Workflows
Valine Catabolism and this compound Production
3-HIB is an intermediate in the catabolism of the branched-chain amino acid valine. This pathway involves several enzymatic steps primarily occurring within the mitochondria.
Caption: The metabolic pathway of valine catabolism leading to the formation of this compound (3-HIB).
3-HIB-Mediated Fatty Acid Uptake and Insulin Resistance
3-HIB secreted from tissues like muscle and adipose tissue can act as a paracrine signaling molecule on endothelial cells, stimulating the transport of fatty acids into the surrounding tissues. This increased fatty acid influx can lead to the accumulation of lipid intermediates that impair insulin signaling, contributing to insulin resistance.
Caption: Signaling pathway illustrating how 3-HIB promotes fatty acid uptake and contributes to insulin resistance.
Experimental Workflow for Comparative Metabolomics of 3-HIB
A typical workflow for the comparative analysis of 3-HIB in different tissues involves several key steps from sample collection to data analysis.
Caption: A generalized experimental workflow for the comparative metabolomic analysis of 3-HIB in biological tissues.
Conclusion
The comparative metabolomics of this compound highlights its dynamic regulation and significant role in metabolic health and disease. Elevated levels of 3-HIB, particularly in the context of obesity and type 2 diabetes, underscore its potential as a biomarker. Further research, especially studies providing direct comparative quantification across multiple tissues, is warranted to fully elucidate the tissue-specific contributions to circulating 3-HIB and its precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on studies of this important metabolite.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxyisobutyrate and Exercise: A Comparative Guide for Trained vs. Untrained Individuals
A comprehensive analysis of the metabolic response to exercise, focusing on the catabolism of branched-chain amino acids and the role of 3-hydroxyisobutyrate (3-HIB). This guide provides researchers, scientists, and drug development professionals with a comparative overview of how training status influences these metabolic pathways.
Metabolic Distinctions in Response to Exercise: Trained vs. Untrained
Training status profoundly influences the body's metabolic response to exercise. Trained individuals exhibit enhanced efficiency in substrate utilization, including a greater reliance on fat oxidation, which spares muscle glycogen. This adaptation extends to the metabolism of BCAAs (leucine, isoleucine, and valine). While exercise generally increases BCAA catabolism, the extent and subsequent metabolic fate of these amino acids differ between trained and untrained states.
3-HIB is a catabolic intermediate of the BCAA valine. Elevated levels of circulating BCAAs and their catabolites, including 3-HIB, have been associated with insulin resistance. Understanding how exercise and training modulate these pathways is crucial for developing therapeutic strategies targeting metabolic diseases.
| Feature | Trained Individuals | Untrained Individuals | Significance for 3-HIB and BCAA Metabolism |
| Primary Fuel Source | Increased reliance on fatty acid oxidation | Greater dependence on carbohydrate metabolism | Sparing of muscle glycogen in trained individuals may influence the contribution of amino acids to energy production. |
| BCAA Catabolism | Enhanced capacity for BCAA oxidation in skeletal muscle. | Lower capacity for BCAA oxidation, potentially leading to accumulation of BCAA-derived metabolites. | Training-induced mitochondrial biogenesis and increased expression of BCAA catabolic enzymes likely lead to more efficient processing of valine and its downstream metabolites like 3-HIB. |
| Insulin Sensitivity | Generally higher insulin sensitivity. | Often lower insulin sensitivity, which can be improved with training. | As 3-HIB is linked to insulin resistance, training-induced improvements in insulin sensitivity may be associated with altered 3-HIB kinetics during and after exercise. |
| Metabolic Flexibility | Greater ability to switch between fuel sources. | More limited metabolic flexibility. | Enhanced metabolic flexibility in trained individuals suggests a more tightly regulated BCAA catabolism in response to the metabolic demands of exercise. |
Signaling Pathways and Experimental Approaches
The catabolism of BCAAs is a multi-step enzymatic process primarily occurring in skeletal muscle. Understanding this pathway is key to interpreting the metabolic response to exercise.
Investigating the metabolic differences between trained and untrained individuals typically involves a structured experimental workflow.
Experimental Protocol Example: Acute Endurance Exercise
The following provides a generalized experimental protocol for comparing plasma protein and metabolite profiles in response to acute endurance exercise between trained and untrained individuals.
1. Participant Recruitment and Characterization:
-
Trained Group: Individuals reporting regular endurance exercise (e.g., >5 hours/week) for at least two years.
-
Untrained Group: Individuals reporting no regular structured exercise for at least the past year.
-
Initial Assessment: All participants undergo a medical screening, and their maximal oxygen consumption (VO2max) is determined using a graded exercise test on a cycle ergometer or treadmill. Body composition is assessed via methods such as dual-energy X-ray absorptiometry (DXA).
2. Exercise Intervention:
-
Standardization: Participants are instructed to refrain from strenuous exercise and to consume a standardized meal the evening before the experimental trial.
-
Acute Exercise Bout: The exercise test consists of a standardized duration (e.g., 60 minutes) at a relative intensity (e.g., 70-80% of individual VO2max) on a cycle ergometer.
-
Blood Sampling: Venous blood samples are collected at three time points:
-
Before the exercise bout (Pre).
-
Immediately after the cessation of exercise (Post 0h).
-
During recovery (e.g., Post 3h).
-
3. Sample Processing and Analysis:
-
Plasma Separation: Blood samples are collected in EDTA-containing tubes and centrifuged to separate plasma.
-
Metabolite Extraction: Plasma samples are prepared for metabolomic analysis through protein precipitation and extraction of small molecules.
-
Metabolomic Analysis: Untargeted or targeted metabolomics is performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of metabolites, including amino acids and their derivatives.
4. Data Analysis:
-
Statistical analyses (e.g., two-way ANOVA with repeated measures) are used to identify significant differences in metabolite concentrations over time and between the trained and untrained groups.
-
Pathway analysis is employed to identify metabolic pathways that are significantly altered by exercise and training status.
Conclusion
While a direct comparative analysis of 3-HIB response to exercise in trained versus untrained individuals awaits further specific investigation, the existing literature on BCAA metabolism provides a strong foundation for understanding the likely differences. Trained individuals, with their enhanced oxidative capacity and metabolic flexibility, are expected to exhibit a more efficient catabolism of valine, potentially leading to a different 3-HIB response compared to their untrained counterparts. Future metabolomics studies with publicly available datasets will be invaluable in providing the specific quantitative data needed to fully elucidate the role of 3-HIB in exercise adaptation and its potential as a biomarker for metabolic health. Researchers in drug development may find the modulation of BCAA catabolic pathways, influenced by exercise and training, a promising area for therapeutic intervention in metabolic diseases.
Plasma 3-Hydroxyisobutyrate: A Potential Biomarker for Insulin Resistance
A guide for researchers and drug development professionals on the correlation between plasma 3-Hydroxyisobutyrate and HOMA-IR, providing an objective comparison of performance with supporting experimental data.
Introduction
Insulin resistance, a key pathogenic factor in the development of type 2 diabetes and metabolic syndrome, is a complex condition characterized by a diminished cellular response to insulin. The homeostatic model assessment of insulin resistance (HOMA-IR) is a widely used clinical and research tool for estimating insulin resistance. Recent metabolomic studies have identified this compound (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, as a potential circulating biomarker for insulin resistance. This guide provides a comprehensive overview of the correlation between plasma 3-HIB and HOMA-IR, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
Multiple studies have investigated the relationship between circulating 3-HIB levels and insulin resistance. While a direct quantitative correlation table is not consistently presented across literature, a positive association is well-established. Elevated plasma 3-HIB concentrations are observed in individuals with insulin resistance, hyperglycemia, and type 2 diabetes.[1][2]
| Parameter | Normal Individuals | Individuals with Insulin Resistance/Type 2 Diabetes | Reference |
| Plasma this compound (3-HIB) Concentration | 21 +/- 2 µM (overnight fasted) | 38 +/- 5 µM (overnight fasted diabetic subjects) | [3] |
| HOMA-IR | Typically < 2 | Often > 2 | [4] |
| Correlation | - | Positive correlation observed between circulating 3-HIB and HOMA2-IR | [1][2] |
Note: HOMA2 is a computer-based updated version of the HOMA model that is often used in research and provides a similar estimation of insulin resistance.
Signaling Pathway
The proposed mechanism by which 3-HIB contributes to insulin resistance involves the modulation of fatty acid metabolism. Elevated levels of 3-HIB, secreted from muscle and other tissues, are thought to act as a paracrine signaling molecule that stimulates the transport of fatty acids into skeletal muscle and adipocytes.[1][5] This increased intracellular fatty acid accumulation leads to the production of lipid metabolites that can interfere with the insulin signaling cascade, ultimately leading to a state of insulin resistance.
Caption: Signaling pathway of 3-HIB-induced insulin resistance.
Experimental Protocols
Measurement of Plasma this compound (LC-MS/MS Method)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-HIB in human plasma.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for 3-HIB.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 3-HIB and the internal standard.
-
Data Analysis: The concentration of 3-HIB in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 3-HIB.
-
Determination of HOMA-IR
The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a calculation based on fasting plasma glucose and insulin levels.
1. Subject Preparation:
-
Subjects should fast for at least 8-12 hours overnight prior to blood collection.
2. Blood Collection and Processing:
-
Collect a venous blood sample into a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma at -80°C until analysis.
3. Biochemical Analysis:
-
Measure fasting plasma glucose concentration using a standard enzymatic assay (e.g., glucose oxidase method).
-
Measure fasting plasma insulin concentration using a validated immunoassay (e.g., ELISA or radioimmunoassay).
4. HOMA-IR Calculation:
-
The HOMA-IR index is calculated using the following formula: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
Interpretation:
-
HOMA-IR < 2: Generally considered to indicate normal insulin sensitivity.
-
HOMA-IR > 2: Suggests the presence of insulin resistance.[4]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the correlation between plasma 3-HIB and HOMA-IR in a human cohort study.
Caption: Experimental workflow for 3-HIB and HOMA-IR correlation study.
Conclusion
The available evidence strongly suggests a positive correlation between elevated plasma this compound and insulin resistance as measured by HOMA-IR. This makes 3-HIB a promising biomarker for identifying individuals at risk of or with established metabolic dysfunction. The underlying mechanism appears to be linked to 3-HIB's role in promoting fatty acid uptake in key metabolic tissues, thereby contributing to the lipotoxicity that impairs insulin signaling. The standardized and robust analytical methods for both plasma 3-HIB and HOMA-IR determination, as outlined in this guide, provide researchers and drug development professionals with the necessary tools to further investigate this relationship and explore its potential clinical and therapeutic implications.
References
- 1. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of this compound to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aijournals.com [aijournals.com]
- 5. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing 3-Hydroxyisobutyrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate differentiation of 3-hydroxyisobutyrate (3-HIB) from other valine catabolites is crucial for understanding its role in metabolic signaling and disease. This guide provides an objective comparison of analytical methodologies, supported by experimental data and detailed protocols, to aid in the precise quantification of this key metabolite.
This compound, a product of valine catabolism, has emerged as a significant signaling molecule, particularly in the context of insulin resistance and fatty acid metabolism. Its structural similarity to other metabolites, however, presents analytical challenges. This guide delves into the nuances of distinguishing 3-HIB, offering a clear comparison of the primary analytical techniques employed in its study.
Valine Catabolism: The Origin of this compound
The catabolism of the branched-chain amino acid valine is a multi-step enzymatic process primarily occurring in the mitochondria. The pathway involves the sequential conversion of valine into several key intermediates. 3-HIB is a unique catabolite in this pathway as it can be released from the mitochondria and enter circulation, acting as a paracrine signaling molecule.[1][2]
The key steps in the valine catabolism pathway leading to and following 3-HIB are:
-
Transamination: Valine is converted to α-ketoisovalerate by branched-chain aminotransferase (BCAT).[1][3]
-
Oxidative Decarboxylation: α-ketoisovalerate is converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4]
-
Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.[1]
-
Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA by enoyl-CoA hydratase.[1]
-
Hydrolysis: 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to produce This compound (3-HIB) .[1][5]
-
Oxidation: 3-HIB is oxidized to methylmalonate semialdehyde by this compound dehydrogenase.[5]
-
Further Metabolism: Methylmalonate semialdehyde is then converted to propionyl-CoA, which can enter the citric acid cycle.[1]
Analytical Methodologies for 3-HIB Quantification
The accurate measurement of 3-HIB requires methods that can distinguish it from structurally similar molecules, such as other valine catabolites and the ketone body 3-hydroxybutyrate. The three primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Specific enzyme-catalyzed reaction producing a measurable signal. |
| Sample Type | Plasma, serum, urine, tissue extracts. | Plasma, serum, urine, saliva, tissue extracts. | Plasma, serum, biological fluids. |
| Derivatization | Required to increase volatility.[6][7] | Often not required, but can be used to enhance sensitivity.[8][9] | Not required. |
| Sensitivity | Good, with detection limits in the low µM to nM range.[10] | High, with detection limits in the low µM to fmol range.[8][11] | Moderate, with detection limits typically in the µM range.[12] |
| Specificity | High, but can be prone to co-elution of isomers (e.g., with 3-hydroxybutyrate) if chromatography is not optimized.[10] | Very high due to both chromatographic separation and specific mass transitions.[8][13] | High for S-3-HIB, but may have cross-reactivity with other structurally similar compounds. |
| Linearity Range | Typically wide, e.g., 2-20 µg/mL.[14] | Wide, e.g., 5-400 ng/mL.[15][16] | Generally narrower than chromatographic methods. |
| Throughput | Moderate, limited by run times and sample preparation. | High, with rapid analysis times. | High, suitable for plate-based formats. |
| Instrumentation Cost | High. | High. | Low to moderate. |
Experimental Workflow Overview
The general workflow for analyzing 3-HIB and other valine catabolites involves sample preparation, analytical separation and detection, and data analysis.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires derivatization to make the analytes volatile for gas chromatography.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of cold acetone, vortex, and incubate at -20°C for 30 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes.[6]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of 3-HIB and other catabolites.
3. Data Analysis:
-
Quantify 3-HIB and other analytes by comparing the peak areas to a standard curve generated from known concentrations of derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity, often without the need for derivatization.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold methanol containing an internal standard (e.g., d6-3-HIB). Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the analytes.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte. For 3-HIB, a common transition is m/z 103 -> 59.[13]
3. Data Analysis:
-
Quantify analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Enzymatic Assay Protocol
This method relies on the specific activity of this compound dehydrogenase.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
NAD+ solution: 10 mM in water.
-
This compound dehydrogenase (from a commercial source).
-
3-HIB standards.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of sample (plasma or serum, deproteinized if necessary) or standard.
-
Add 100 µL of assay buffer and 20 µL of NAD+ solution to each well.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of this compound dehydrogenase.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[12]
3. Data Analysis:
-
Calculate the rate of NADH production and compare it to a standard curve of known 3-HIB concentrations. This assay is highly specific for S-3-hydroxyisobutyrate and shows no cross-reactivity with R-3-hydroxyisobutyrate, lactate, malate, or 3-hydroxybutyrate.[12]
Signaling Pathways Involving this compound
3-HIB is not merely a metabolic intermediate; it actively participates in cellular signaling, influencing key processes such as fatty acid transport and insulin sensitivity.
3-HIB and Fatty Acid Transport
3-HIB secreted from muscle cells can act on endothelial cells to promote the transport of fatty acids across the endothelial barrier. This process is thought to involve the activation of fatty acid transporters.
3-HIB and Insulin Resistance
Elevated levels of 3-HIB are associated with insulin resistance.[17][18] The increased uptake of fatty acids into muscle cells, promoted by 3-HIB, can lead to the accumulation of lipid species that interfere with insulin signaling pathways, such as the PI3K/Akt pathway.[19]
Conclusion
The accurate quantification of this compound is paramount for elucidating its physiological and pathological roles. While GC-MS, LC-MS/MS, and enzymatic assays are all viable methods, the choice of technique depends on the specific research question, required sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers the best combination of sensitivity and specificity for distinguishing 3-HIB from other valine catabolites. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate method for their studies, ultimately advancing our understanding of this important signaling metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. weber.hu [weber.hu]
- 8. Simultaneous quantification of salivary 3-hydroxybutyrate, this compound, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of this compound with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Valine metabolite, this compound, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxyisobutyrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 3-Hydroxyisobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
3-Hydroxyisobutyric acid is classified as an irritant that can cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent adherence to standard laboratory safety protocols for organic acids is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[3][4]
-
Hand Protection: Wear chemical-resistant gloves. If gloves become contaminated, remove and dispose of them properly, followed by washing your hands.[3][5]
-
Body Protection: A laboratory coat is essential to protect your clothing and skin.[4][5][6]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4][6]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[3][7]
-
Avoid contact with skin, eyes, and clothing.[3]
-
When diluting, always add acid to water slowly to prevent splashing and localized boiling.[3][5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the chemical.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Accident Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Collect the absorbed material and place it in a suitable, closed container for disposal.[9] For large spills, prevent further leakage if it is safe to do so and contact your institution's environmental health and safety department for assistance. Do not allow the chemical to enter drains or waterways.[8]
Storage and Operational Plan
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep it segregated from incompatible materials, particularly strong bases and oxidizing agents.[3][10] All containers should be clearly labeled with the chemical name and any associated hazards.[11]
Disposal Plan: Step-by-Step Protocol
The disposal of this compound must comply with all local, state, and federal regulations. As a general rule, organic acid waste is considered hazardous.[10]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Segregate this compound waste from other chemical waste streams, especially bases, to prevent violent reactions.[3]
Step 2: Neutralization (if permitted by institutional policy)
-
Consult your institution's hazardous waste disposal guidelines before proceeding with neutralization. Some institutions prohibit chemical treatment of waste at the laboratory level.
-
If permitted, small quantities of this compound waste can be neutralized. This process should be performed in a fume hood.
-
Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the this compound solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction can generate heat and gas.
Step 3: Final Disposal
-
For Non-Neutralized Waste: The sealed container of this compound waste must be collected by your institution's authorized hazardous waste disposal service.[11]
-
For Neutralized Waste: If neutralization is performed and permitted by local regulations, the resulting solution may be suitable for drain disposal with copious amounts of water. However, you must confirm this with your local environmental health and safety office, as drain disposal of any chemical waste is highly regulated. [12]
-
Never pour untreated this compound down the drain.[3]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃ | [1][13] |
| Molecular Weight | 104.10 g/mol | [1][13][14] |
| Appearance | Crystalline solid (for sodium salt) | [15] |
| Water Solubility | 571 g/L (Predicted) | [16] |
| pKa (Strongest Acidic) | 4.37 (Predicted) | [16] |
Disposal Workflow Diagram
References
- 1. 3-Hydroxyisobutyric acid | C4H8O3 | CID 87 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. csub.edu [csub.edu]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. coloradocollege.edu [coloradocollege.edu]
- 8. targetmol.com [targetmol.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. 3-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 14. This compound | C4H7O3- | CID 11966314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Showing Compound (S)-3-Hydroxyisobutyric acid (FDB021877) - FooDB [foodb.ca]
Essential Safety and Logistical Information for Handling 3-Hydroxyisobutyrate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Hydroxyisobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Must be ANSI Z87.1 compliant. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat or Chemical-resistant Gown | A fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing.[3] For larger quantities or increased splash potential, a chemical-resistant apron may be necessary. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | Work should be conducted in a fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be required.[4] |
Operational Plan: Step-by-Step Handling Protocol
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[5]
-
Ensure all necessary PPE is available and in good condition. Don the required PPE as outlined in the table above.
-
Prepare the designated work area, typically a certified chemical fume hood, ensuring it is clean and uncluttered.
-
Confirm that a spill kit appropriate for chemical spills is readily accessible.
-
-
Handling:
-
When transferring this compound, do so carefully to avoid splashing or creating aerosols.
-
Conduct all procedures within the fume hood to ensure adequate ventilation.[6]
-
Continuously monitor the work area for any spills or signs of contamination.
-
-
Post-Handling:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove and dispose of contaminated PPE, particularly gloves.
-
Wash hands thoroughly with soap and water after removing PPE.[6]
-
Disposal Plan
Waste generated from the use of this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[7]
-
Chemical Waste:
-
Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[7]
-
Do not dispose of these materials in the regular trash.
-
-
Disposal Procedure:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Do not pour this compound down the drain.[7]
-
References
- 1. 3-Hydroxyisobutyric acid | C4H8O3 | CID 87 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. targetmol.com [targetmol.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
